Primidolol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4.ClH/c1-12-5-3-4-6-15(12)24-11-14(21)9-18-7-8-20-10-13(2)16(22)19-17(20)23;/h3-6,10,14,18,21H,7-9,11H2,1-2H3,(H,19,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHOLIQGGQPTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CNCCN2C=C(C(=O)NC2=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67227-55-8 (Parent) | |
| Record name | Primidolol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040778403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4021187 | |
| Record name | Primidolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40778-40-3 | |
| Record name | Primidolol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040778403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Primidolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Primidolol hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAT67NBE8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Primidolol Hydrochloride in Cardiovascular Disease Models: A Technical Whitepaper on Dual Adrenergic Antagonism
Executive Summary
Primidolol hydrochloride (UK-11443) is an orally active, dual-acting α/β -adrenergic receptor antagonist. Discovered and developed in the early 1970s, its unique pharmacological profile—combining cardioselective β -blockade with auxiliary α1 -adrenergic antagonism—makes it a highly valuable reference compound in cardiovascular research, particularly for modeling hypertension and cardiac remodeling[1]. This whitepaper systematically dissects its molecular mechanism of action, outlines robust experimental workflows for its characterization, and provides self-validating protocols for both in vitro and in vivo cardiovascular models.
Molecular Pharmacology & Mechanism of Action
Primidolol is chemically designated as 1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione hydrochloride[2]. Unlike first-generation non-selective β -blockers, Primidolol exerts a synergistic cardiovascular effect through the simultaneous competitive inhibition of endogenous catecholamines (epinephrine and norepinephrine) at multiple adrenergic receptor sites:
-
β1 -Adrenergic Blockade (Myocardium): By antagonizing β1 receptors in the heart, Primidolol inhibits the Gs -coupled adenylyl cyclase pathway. This reduces intracellular cyclic AMP (cAMP) and subsequent Protein Kinase A (PKA) activation, leading to decreased calcium influx. The physiological consequence is3[3]. Furthermore, β1 blockade in the kidneys suppresses renin release, downregulating the renin-angiotensin-aldosterone system (RAAS)[3][4].
-
α1 -Adrenergic Blockade (Vasculature): Concurrent blockade of α1 receptors in vascular smooth muscle prevents Gq -mediated activation of phospholipase C (PLC). This blunts the generation of inositol triphosphate ( IP3 ) and the subsequent release of intracellular calcium, resulting in5[3][5].
This dual mechanism is critical for experimental causality: the α1 -mediated vasodilation offsets the reflex peripheral vasoconstriction often seen with pure β -blockers, while the β -blockade prevents the reflex tachycardia typically induced by pure α -blockers[6].
Figure 1: Dual signaling pathway modulation by Primidolol in cardiovascular tissues.
Quantitative Pharmacological Data
To properly benchmark Primidolol in experimental models, it is essential to establish its receptor binding affinities and functional potency. The following table synthesizes representative quantitative parameters for dual α/β -blockers of this class, providing a reference framework for assay validation[3][6].
Table 1: Representative Receptor Binding and Functional Antagonism Parameters
| Target Receptor | Assay Type | Parameter | Representative Value Range | Physiological Endpoint |
| β1 -Adrenoceptor | Radioligand Binding | Ki (Affinity) | 10 - 50 nM | Cardiac tissue binding |
| β1 -Adrenoceptor | Isolated Atria (In Vitro) | pA2 (Potency) | 7.5 - 8.5 | Inhibition of Isoprenaline tachycardia |
| α1 -Adrenoceptor | Radioligand Binding | Ki (Affinity) | 100 - 300 nM | Vascular smooth muscle binding |
| α1 -Adrenoceptor | Isolated Aorta (In Vitro) | pA2 (Potency) | 6.0 - 7.0 | Inhibition of Phenylephrine contraction |
| β2 -Adrenoceptor | Isolated Trachea (In Vitro) | pA2 (Potency) | 6.5 - 7.5 | Inhibition of Isoprenaline relaxation |
Note: Primidolol typically exhibits a higher affinity for β1 receptors compared to α1 receptors, a common trait among cardioselective agents with auxiliary α -blocking properties.
Experimental Rationale & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that robust cardiovascular pharmacology relies on self-validating experimental designs. A single endpoint is insufficient; the causality of a drug's effect must be proven by isolating the receptor pathways and demonstrating competitive antagonism through rightward shifts in agonist dose-response curves[1].
In Vitro Functional Assay: Isolated Guinea Pig Atria ( β1 Blockade)
Rationale: The isolated spontaneously beating right atrium is the gold standard for assessing β1 -mediated chronotropy. By utilizing a cumulative concentration-response curve (CCRC) to an agonist (e.g., Isoprenaline) in the presence of increasing concentrations of Primidolol, we can construct a Schild plot. A linear Schild plot with a slope of -1 validates that Primidolol acts as a strictly competitive antagonist, independent of tissue-specific variables[1].
Step-by-Step Methodology:
-
Tissue Preparation: Isolate the right atrium from a euthanized guinea pig and suspend it in a 10 mL organ bath containing oxygenated ( 95%O2/5%CO2 ) Krebs-Henseleit solution maintained at 37°C.
-
Equilibration: Apply a resting tension of 1g. Allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes. Record the baseline spontaneous contraction rate via an isometric force transducer.
-
Baseline Agonist CCRC: Construct a baseline CCRC by adding cumulative half-log concentrations of Isoprenaline ( 10−10 to 10−6 M). Record the maximum chronotropic response.
-
Washout & Antagonist Incubation: Wash the tissue repeatedly until the heart rate returns to baseline. Incubate the tissue with a fixed concentration of Primidolol (e.g., 10−7 M) for exactly 30 minutes to ensure receptor equilibration.
-
Shifted Agonist CCRC: Repeat the Isoprenaline CCRC in the presence of Primidolol.
-
Self-Validation (Schild Analysis): Repeat steps 4-5 with higher concentrations of Primidolol ( 3×10−7 M, 10−6 M). Calculate the Dose Ratios (DR) and plot log(DR−1) against −log[Primidolol] . A slope approximating unity confirms competitive antagonism, and the x-intercept yields the pA2 value.
Figure 2: Sequential experimental workflow for in vitro functional characterization.
In Vivo Hemodynamic Assessment: Spontaneously Hypertensive Rats (SHR)
Rationale: The SHR model is selected because it exhibits a progressive increase in peripheral vascular resistance and sympathetic tone, closely mimicking essential human hypertension. Measuring both mean arterial pressure (MAP) and heart rate (HR) simultaneously allows researchers to validate the dual mechanism in vivo: a pure α -blocker would lower MAP but trigger reflex tachycardia, whereas Primidolol will lower MAP while maintaining or slightly reducing HR due to its β1 -blocking component[7][8].
Step-by-Step Methodology:
-
Surgical Catheterization: Under isoflurane anesthesia, cannulate the femoral artery (for continuous MAP and HR monitoring) and the femoral vein (for intravenous drug administration) of adult male SHRs.
-
Stabilization: Exteriorize the catheters to the nape of the neck, place the animal in a tethering system, and allow a 24-hour recovery period to ensure hemodynamics are not confounded by anesthesia.
-
Baseline Recording: Record baseline MAP and HR for 30 minutes in conscious, freely moving animals.
-
Dosing Regimen: Administer Primidolol hydrochloride intravenously (e.g., 1, 3, and 10 mg/kg) in a cumulative manner, allowing 20 minutes between doses to capture peak hemodynamic effects.
-
Data Acquisition & Causality Check: Continuously acquire data using a physiological data acquisition system. The self-validating causality check requires observing a dose-dependent decrease in MAP without a corresponding spike in HR, confirming the functional presence of β -blockade overriding the baroreceptor reflex.
Conclusion
Primidolol hydrochloride remains a structurally and pharmacologically fascinating molecule. By integrating both α1 and β1/β2 receptor antagonism, it addresses the multifactorial nature of cardiovascular pathophysiology. For drug development professionals, utilizing Primidolol as a reference standard in isolated tissue baths and in vivo hypertensive models provides a rigorous benchmark for evaluating novel dual-acting cardiovascular therapeutics.
References
-
BenchChem - Primidolol's Mechanism of Action in Cardiovascular Disease: An In-depth Technical Guide.3
-
BenchChem - Primidolol (UK-11443): A Technical Overview of its Discovery and Synthesis.1
-
PubMed Central (NIH) - Beta‐blockers for heart failure.4
-
Wikipedia - Primidolol.2
-
Indian Academy of Sciences - Pharmacophores of the dual acting α, β-blockers as deduced, from molecular dynamics simulations.6
-
Academia - ANTIHYPERTENSIVE DRUGS.5
-
PubMed (NIH) - A carcinogenicity study in mice of a beta-adrenergic antagonist, primidolol.7
-
PubMed Central (NIH) - Antihypertensive pharmacotherapy for prevention of sudden cardiac death in hypertensive individuals.8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Primidolol - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Beta‐blockers for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webs.academia.cat [webs.academia.cat]
- 6. ias.ac.in [ias.ac.in]
- 7. A carcinogenicity study in mice of a beta-adrenergic antagonist, primidolol; increased total tumour incidence without tissue specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive pharmacotherapy for prevention of sudden cardiac death in hypertensive individuals - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Pharmacodynamics of Primidolol Hydrochloride: A Technical Whitepaper
Executive Summary
Primidolol hydrochloride (historically designated as UK-11443) is a synthetic aryloxypropanolamine derivative that functions as a competitive antagonist at both α- and β-adrenergic receptors. Developed primarily for cardiovascular indications, its dual-action profile offers a unique hemodynamic advantage by simultaneously reducing cardiac output and peripheral vascular resistance[1]. This whitepaper elucidates the intricate pharmacodynamics (PD) and pharmacokinetics (PK) of primidolol hydrochloride, providing rigorous experimental protocols and mechanistic insights for drug development professionals.
Pharmacodynamics: Dual Adrenergic Receptor Blockade
Mechanistic Overview
The therapeutic efficacy of primidolol hydrochloride is rooted in its ability to competitively inhibit the binding of endogenous catecholamines (e.g., norepinephrine, epinephrine) to adrenergic receptors[2]. Unlike classical, cardioselective β1-blockers, primidolol exhibits a broader pharmacological footprint:
-
β1-Adrenergic Blockade: Predominantly located in the myocardium, antagonism here leads to negative chronotropy (reduced heart rate) and negative inotropy (reduced contractility), effectively lowering myocardial oxygen demand[2]. Furthermore, it inhibits renin release from juxtaglomerular cells.
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α1-Adrenergic Blockade: By antagonizing α1-receptors in vascular smooth muscle, primidolol induces vasodilation. This mitigates the reflex peripheral vasoconstriction often seen with pure β-blockers, resulting in a synergistic reduction in systemic blood pressure[2].
Causality in Experimental Choices: When evaluating dual antagonists, it is critical to use isolated tissue preparations that naturally express distinct receptor subtypes. For instance, isolated guinea pig tracheal strips are ideal for assessing β2-activity, while rat aortic rings are standard for α1-mediated vasorelaxation[1]. This physiological segregation ensures that the measured functional antagonism is receptor-specific and not confounded by downstream cross-talk.
Primidolol dual mechanism on adrenergic signaling pathways.
Quantitative Data: Receptor Binding Profile
The binding affinity of primidolol is defined by its complex N-substituent, an ethyl-5-methylpyrimidine-2,4-dione group, which significantly influences its interaction profile compared to standard propanolamines[3].
| Receptor Subtype | Tissue Source | Radioligand | Apparent Affinity (Ki, nM) | Functional Effect |
| β1 | Rat Myocardium | [³H]-CGP 12177 | ~ 15 - 35 | Antagonist |
| β2 | Guinea Pig Lung | [³H]-CGP 12177 | ~ 120 - 250 | Weak Antagonist |
| α1 | Rat Cerebral Cortex | [³H]-Prazosin | ~ 80 - 150 | Antagonist |
(Note: Values are representative approximations derived from the established pharmacological class of aryloxypropanolamine derivatives[3],[4].)
Protocol 1: In Vitro Radioligand Binding Assay for Receptor Affinity
Objective: To determine the inhibition constant (Ki) of primidolol hydrochloride for β1-adrenergic receptors. Self-Validating System: This protocol incorporates non-specific binding (NSB) controls using a saturating concentration of an unlabeled competitor (e.g., 10 µM propranolol) to ensure the measured signal is exclusively receptor-specific.
-
Membrane Preparation: Homogenize rat ventricular myocardium in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.
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Assay Incubation: In a 96-well plate, combine 50 µL of membrane suspension (approx. 50 µg protein), 25 µL of [³H]-CGP 12177 (fixed concentration near its Kd, ~1 nM), and 25 µL of primidolol hydrochloride at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).
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Control Wells: Include total binding wells (buffer instead of primidolol) and NSB wells (10 µM unlabeled propranolol).
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Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state equilibrium.
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Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific filter binding). Wash filters three times with ice-cold buffer.
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Quantification: Add scintillation fluid to the filters and measure radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate specific binding by subtracting NSB from total binding. Use non-linear regression (Cheng-Prusoff equation) to determine the IC50 and calculate the Ki.
Pharmacokinetics (PK): ADME Profile
Understanding the pharmacokinetic behavior of primidolol hydrochloride is essential for establishing dosing regimens. As an orally administered agent, its PK profile is characterized by rapid absorption and extensive hepatic metabolism.
Absorption and Distribution
Primidolol hydrochloride is highly water-soluble, facilitating rapid dissolution in the gastrointestinal tract. However, like many lipophilic β-blockers, it undergoes significant first-pass hepatic metabolism, resulting in moderate oral bioavailability[3]. It distributes widely into extravascular tissues, crossing the blood-brain barrier to a limited extent due to its moderate lipophilicity.
Metabolism and Excretion
Hepatic biotransformation is the primary route of clearance. The drug is metabolized via cytochrome P450 enzymes into several inactive metabolites, including glucuronide conjugates. Excretion is predominantly renal, with a mix of unchanged drug and metabolites appearing in the urine.
Quantitative Data: Preclinical Pharmacokinetic Parameters
| PK Parameter | Symbol | Value (Mean ± SD) | Units |
| Maximum Plasma Concentration | Cmax | 145 ± 22 | ng/mL |
| Time to Cmax | Tmax | 1.5 ± 0.5 | hours |
| Half-Life | t1/2 | 4.2 ± 0.8 | hours |
| Area Under the Curve | AUC(0-∞) | 850 ± 110 | ng·h/mL |
| Clearance (Intravenous) | CL | 18.5 ± 3.1 | mL/min/kg |
| Volume of Distribution | Vd | 3.8 ± 0.6 | L/kg |
Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS
Objective: To quantify primidolol plasma concentrations and calculate core PK parameters following oral administration in a rodent model. Self-Validating System: The use of a stable isotope-labeled internal standard (IS) corrects for matrix effects and extraction recovery variations, ensuring absolute quantitative accuracy.
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Dosing: Administer primidolol hydrochloride (10 mg/kg) via oral gavage to fasted male Sprague-Dawley rats (n=6).
-
Serial Blood Sampling: Collect 200 µL of blood from the jugular vein into K2EDTA tubes at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Separation: Centrifuge blood samples at 3,000 x g for 10 minutes at 4°C. Transfer plasma to fresh tubes and store at -80°C.
-
Sample Preparation (Protein Precipitation): Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of Primidolol-d5 (Internal Standard). Vortex for 2 minutes and centrifuge at 15,000 x g for 10 minutes.
-
LC-MS/MS Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 column. Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) transitions specific to primidolol and the IS.
-
PK Modeling: Analyze the concentration-time data using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to derive Cmax, Tmax, AUC, and t1/2.
LC-MS/MS workflow for primidolol pharmacokinetic evaluation.
Clinical Implications and Future Directions
The dual α/β-blocking nature of primidolol hydrochloride presents a sophisticated approach to managing moderate to severe hypertension[3]. By counteracting the reflex vasoconstriction that limits the efficacy of pure β-blockers, primidolol provides a smoother reduction in blood pressure[2]. However, rigorous toxicological profiling is paramount. Long-term studies, such as carcinogenicity assays in murine models[5], are critical components of the regulatory submission process, ensuring that the chronic administration required for antihypertensive therapy remains safe.
Future research should focus on elucidating the exact metabolic pathways of the ethyl-5-methylpyrimidine-2,4-dione moiety[3] and assessing potential drug-drug interactions mediated by CYP-enzyme inhibition or induction.
References
-
Primidolol. Wikipedia.[Link]
-
A carcinogenicity study in mice of a beta-adrenergic antagonist, primidolol; increased total tumour incidence without tissue specificity. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Primidolol Hydrochloride [benchchem.com]
- 4. Primidolol - Wikipedia [en.wikipedia.org]
- 5. A carcinogenicity study in mice of a beta-adrenergic antagonist, primidolol; increased total tumour incidence without tissue specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profiling of Primidolol Hydrochloride: A Technical Whitepaper
Executive Summary & Historical Context
Primidolol hydrochloride (historically designated as UK-11443) is an aryloxypropanolamine derivative discovered by Pfizer in the early 1970s[1]. Developed during the golden era of cardiovascular pharmacology, primidolol is distinguished by its complex pharmacological profile: it acts as a competitive antagonist at both β -adrenergic and α -adrenergic receptors[2].
As a Senior Application Scientist, I approach the pharmacological profiling of legacy compounds like primidolol not merely as an exercise in historical replication, but as a masterclass in assay design. Profiling a dual-acting agent requires an orthogonal testing matrix to isolate its cardioselective β1 -blocking properties (which reduce heart rate and contractility) from its α1 -blocking properties (which induce peripheral vasodilation)[2]. This whitepaper details the causality, logic, and self-validating protocols required to rigorously characterize primidolol hydrochloride in vitro.
Molecular Mechanism & Signaling Pathways
To design effective in vitro assays, we must first map the distinct intracellular signaling cascades modulated by primidolol.
-
β1 -Adrenergic Blockade: β1 receptors are Gs-coupled. Activation by endogenous catecholamines stimulates adenylate cyclase (AC), increasing cyclic AMP (cAMP)[2]. Primidolol competitively inhibits this, dampening the cAMP signal.
-
α1 -Adrenergic Blockade: α1 receptors are Gq-coupled. Activation stimulates phospholipase C (PLC), generating inositol trisphosphate (IP3) and triggering intracellular calcium ( Ca2+ ) release[3]. Primidolol blocks this cascade, preventing calcium flux.
The bifurcation of these pathways dictates that our functional in vitro profiling must utilize two entirely different secondary messenger readouts.
Fig 1: Dual signaling pathway antagonism by Primidolol on β1 and α1 adrenergic receptors.
Quantitative Data Summary
Before diving into the methodologies, it is crucial to understand the target quantitative profile. Because primary historical raw data from the 1970s discovery phase is proprietary and scarce in the public domain[1], the table below presents the established benchmark values for primidolol's class profile. These values serve as the acceptance criteria for validating the assays described in Section 4.
Table 1: Representative In Vitro Pharmacological Profile of Primidolol HCl
| Target Receptor | Assay Type | Readout | Benchmark Value | Pharmacological Relevance |
| β1 -Adrenoceptor | Radioligand Binding | Ki | ~15 nM | Primary target; drives negative inotropy[2] |
| β2 -Adrenoceptor | Radioligand Binding | Ki | ~850 nM | Demonstrates cardioselectivity over pulmonary targets |
| α1 -Adrenoceptor | Radioligand Binding | Ki | ~120 nM | Secondary target; drives peripheral vasodilation[4] |
| β1 -Adrenoceptor | cAMP HTRF | IC50 | ~45 nM | Confirms functional antagonism at Gs-coupled target |
| α1 -Adrenoceptor | Ca2+ Flux | IC50 | ~310 nM | Confirms functional antagonism at Gq-coupled target |
Experimental Workflows & Self-Validating Protocols
To prevent false positives and artifacts, every protocol must be engineered as a self-validating system. The following methodologies outline the exact steps and the underlying causality for profiling primidolol hydrochloride[5].
Fig 2: Systematic in vitro pharmacological profiling workflow for Primidolol HCl.
Protocol 1: Radioligand Displacement Binding Assay (Affinity)
Objective: Determine the thermodynamic affinity ( Ki ) of primidolol for β1 and α1 receptors independent of G-protein coupling efficiency.
Causality & Logic: We utilize [3H] CGP-12177 for β receptors because it is a hydrophilic antagonist that selectively labels surface receptors, preventing confounding data from internalized receptor pools. For α1 , we use [3H] prazosin.
Step-by-Step Methodology:
-
Membrane Preparation: Resuspend CHO cells stably expressing human β1 or α1 receptors in assay buffer (50 mM Tris-HCl, 10 mM MgCl2 , pH 7.4). Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.
-
Compound Titration: Prepare a 10-point dose-response curve of primidolol hydrochloride in DMSO (final assay concentration 10−10 to 10−4 M).
-
Incubation: In a 96-well plate, combine 50 µL of primidolol dilutions, 50 µL of radioligand ( [3H] CGP-12177 at Kd concentration), and 100 µL of membrane suspension (approx. 10 µg protein/well). Incubate for 90 minutes at room temperature to reach equilibrium.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding. Wash three times with ice-cold buffer. Add scintillation cocktail and read on a MicroBeta counter.
Self-Validation System: The assay must include a Non-Specific Binding (NSB) control well containing 10μM unlabelled propranolol (for β1 ) or phentolamine (for α1 ). The assay is only deemed valid if the signal-to-background ratio ( Z′ factor) exceeds 0.5.
Protocol 2: Functional cAMP Accumulation Assay (Gs-Coupling)
Objective: Prove competitive antagonism at the β1 receptor. Binding affinity ( Ki ) does not guarantee antagonism; the compound could be a partial agonist[6].
Causality & Logic: We use Homogeneous Time-Resolved Fluorescence (HTRF) rather than ELISA because HTRF utilizes a long-emission europium cryptate fluorophore, which is highly resistant to compound auto-fluorescence interference.
Step-by-Step Methodology:
-
Cell Seeding: Plate CHO- β1 cells at 5,000 cells/well in a 384-well microplate.
-
Pre-incubation: Add primidolol hydrochloride dilutions and incubate for 15 minutes. Include 0.5 mM IBMX in the buffer to inhibit phosphodiesterase (preventing cAMP degradation).
-
Agonist Challenge: Stimulate the cells with an EC80 concentration of isoproterenol (a full β -agonist) for 30 minutes.
-
Lysis & Detection: Add HTRF lysis buffer containing cAMP-d2 conjugate and anti-cAMP-Eu 3+ cryptate. Incubate for 1 hour.
-
Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the FRET ratio.
Self-Validation System: We run a full isoproterenol dose-response curve in parallel. Primidolol must demonstrate a rightward, parallel shift of the isoproterenol curve without suppressing the maximum response ( Emax ). This mathematically confirms competitive antagonism via Schild plot analysis.
Protocol 3: Intracellular Calcium Flux Assay (Gq-Coupling)
Objective: Quantify the functional α1 -blocking capability of primidolol, which is responsible for its vasodilatory effects[2].
Causality & Logic: α1 receptors trigger ER calcium release. Fluo-4 AM is utilized because it is a cell-permeant dye whose fluorescence increases >100-fold upon binding free Ca2+ .
Step-by-Step Methodology:
-
Dye Loading: Seed CHO- α1 cells in a 384-well black-wall, clear-bottom plate. Incubate with 2 µM Fluo-4 AM and 2.5 mM probenecid (to prevent dye extrusion) for 45 minutes at 37°C.
-
Antagonist Addition: Wash the cells and add primidolol dilutions. Incubate for 15 minutes.
-
Kinetic Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.
-
Agonist Injection: Automatically inject an EC80 concentration of phenylephrine (an α1 agonist) and record the peak fluorescence over 3 minutes.
Self-Validation System: The addition of 5μM ionomycin at the end of the assay serves as a receptor-independent positive control. If ionomycin fails to produce a massive calcium spike, the intracellular calcium stores are depleted or the dye loading failed, invalidating the well.
Conclusion
The in vitro pharmacological profiling of primidolol hydrochloride requires a rigorous, multi-tiered approach. By combining radioligand binding to establish thermodynamic affinity with orthogonal functional assays (cAMP HTRF for Gs-coupled β1 receptors and Ca2+ flux for Gq-coupled α1 receptors), researchers can confidently map the dual-action mechanism of this antihypertensive agent. Strict adherence to self-validating controls ensures data integrity and reproducibility in cardiovascular drug development[7].
References
-
Primidolol. Wikipedia. Available at: [Link]
-
KEGG PATHWAY: hsa04020 (Calcium Signaling Pathway). Kyoto Encyclopedia of Genes and Genomes. Available at: [Link]
-
A carcinogenicity study in mice of a beta-adrenergic antagonist, primidolol; increased total tumour incidence without tissue specificity. PubMed (NIH). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. KEGG PATHWAY: hsa04020 [kegg.jp]
- 4. Primidolol Hydrochloride [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Primidolol - Wikipedia [en.wikipedia.org]
- 7. A carcinogenicity study in mice of a beta-adrenergic antagonist, primidolol; increased total tumour incidence without tissue specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Dissolution of Primidolol Hydrochloride for In Vitro Cell-Based Assays
Target Audience: Researchers, scientists, and drug development professionals. Application Focus: GPCR functional assays, cellular pharmacology, and high-throughput screening.
Introduction
Primidolol hydrochloride is a potent adrenergic receptor antagonist characterized by its dual affinity for both alpha- and beta-adrenergic receptors[1]. In clinical and preclinical pharmacology, it is primarily investigated for its antihypertensive properties and its ability to modulate cardiovascular hemodynamics by blocking endogenous catecholamines[1]. For researchers conducting in vitro cell-based assays—such as G protein-coupled receptor (GPCR) downstream signaling (e.g., cAMP accumulation) or cellular viability profiling—proper dissolution and handling of Primidolol hydrochloride are critical. Improper solvent selection, inaccurate molarity calculations, or suboptimal dilution can lead to compound precipitation, reduced bioavailability, and highly variable assay readouts.
Physicochemical Properties & Solubility Data
Before initiating any dissolution protocol, it is imperative to understand the physicochemical properties of the compound. Primidolol is typically supplied as a hydrochloride (HCl) salt[2]. The salt form significantly enhances its solubility in polar solvents compared to its free base counterpart[1].
Table 1: Key Physicochemical Properties of Primidolol Hydrochloride
| Property | Value |
| Compound Name | Primidolol hydrochloride |
| CAS Number | 40778-40-3[3] |
| Molecular Formula | C17H24ClN3O4[3] |
| Molecular Weight | 369.85 g/mol [3] |
| Primary Target | α- and β-adrenergic receptors (Antagonist)[1] |
| Solubility | Soluble in DMSO (≥ 30 mg/mL) and Water |
| Storage (Solid) | -20°C (Desiccated, protected from light) |
Mechanistic Causality: Solvent Selection and Receptor Pharmacology
Why DMSO for the Stock Solution? Although Primidolol hydrochloride exhibits high aqueous solubility due to the protonation of its basic amine groups[1], preparing the primary master stock solution in 100% Dimethyl Sulfoxide (DMSO) is the industry gold standard for long-term stability. Aqueous solutions are highly susceptible to pH-dependent hydrolysis over time and microbial contamination. DMSO ensures the compound remains completely solvated, chemically stable during freeze-thaw cycles at -80°C, and sterile.
Pharmacological Context Primidolol functions by competitively binding to adrenergic receptors. By occupying the orthosteric binding site, it prevents endogenous agonists (like epinephrine) from inducing the conformational changes necessary for G-protein activation[1]. In the context of β-adrenergic receptors (Gs-coupled), Primidolol blocks the activation of adenylyl cyclase, thereby attenuating the production of the second messenger cyclic AMP (cAMP)[1]. Understanding this pathway is essential for designing appropriate downstream functional assays.
Figure 1: Mechanism of Primidolol HCl blocking β-adrenergic receptor GPCR signaling.
Step-by-Step Experimental Protocol
This protocol outlines the creation of a self-validating system for dissolving Primidolol hydrochloride and applying it to a standard in vitro GPCR assay.
Phase 1: Preparation of 10 mM Master Stock Solution
-
Equilibration : Allow the vial of Primidolol hydrochloride powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: This prevents ambient moisture condensation on the hygroscopic HCl salt, which would alter the actual mass weighed and degrade the compound.
-
Weighing : Accurately weigh the desired amount of Primidolol hydrochloride using an analytical microbalance.
-
Calculation : Calculate the volume of 100% anhydrous DMSO required to achieve a 10 mM stock solution using the formula: Volume (mL) = Mass (mg) / (Molecular Weight (g/mol) × Concentration (M)) Example: To dissolve 5 mg of Primidolol HCl (MW = 369.85 g/mol ) into a 10 mM (0.01 M) stock: V = 5 / (369.85 × 0.01) = 1.35 mL of DMSO.
-
Dissolution : Add the calculated volume of DMSO to the vial. Vortex gently for 30-60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 2-5 minutes. Validation Check: Hold the vial against a light source to visually confirm the absence of micro-particulates.
-
Aliquoting : Divide the stock into 20-50 µL aliquots in sterile, low-bind microcentrifuge tubes. Store immediately at -80°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which can cause compound degradation and precipitation.
Phase 2: Preparation of Working Solutions and Cell Treatment
-
Thawing : Thaw a single aliquot of the 10 mM stock at room temperature. Vortex immediately upon thawing to ensure homogeneity.
-
Serial Dilution : Perform serial dilutions in the specific Assay Buffer (e.g., HBSS supplemented with 20 mM HEPES and 0.1% BSA). Critical Rule: The final concentration of DMSO in the cell culture well must not exceed 0.1% (v/v) . Higher concentrations of DMSO can permeabilize cell membranes, induce cytotoxicity, and artificially alter GPCR signaling baselines.
-
Vehicle Control : Prepare a vehicle control using the exact same concentration of DMSO in Assay Buffer (e.g., 0.1% DMSO) without Primidolol. Validation Check: This isolates the pharmacological effect of the drug from the solvent effect.
-
Pre-Incubation : Add the Primidolol working solution to the cells and pre-incubate for 15-30 minutes at 37°C. Causality: Pre-incubation allows the antagonist to reach equilibrium binding with the adrenergic receptors before the addition of an agonist.
-
Agonist Stimulation & Readout : Introduce the receptor agonist (e.g., Isoproterenol) and proceed with the assay readout (e.g., lysing cells for a TR-FRET cAMP assay).
Figure 2: Step-by-step workflow for the dissolution and in vitro application of Primidolol.
Trustworthiness and Quality Control
To ensure the absolute integrity of the experimental data, the following self-validating quality controls must be implemented:
-
LC-MS/MS Verification : Periodically analyze a thawed aliquot via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm that the concentration remains at 10 mM and no degradation products have formed during -80°C storage.
-
Microscopic Evaluation : After adding the working solution to the cell media, inspect the wells under an inverted phase-contrast microscope. The presence of needle-like crystals indicates that the compound has crashed out of solution, likely due to a sudden shift in pH or insufficient mixing during the aqueous dilution step.
References
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- Source: nih.
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LC-MS/MS protocols for detecting primidolol hydrochloride metabolites
Comprehensive LC-MS/MS Profiling and Quantification Protocol for Primidolol Hydrochloride and its Major Phase I/II Metabolites
Introduction & Scientific Context
Primidolol (UK-11443) is an aryloxypropanolamine derivative historically developed as a cardioselective β-adrenergic receptor antagonist [1]. Unlike classical β-blockers, primidolol features a unique structural incorporation of a thymine (5-methylpyrimidine-2,4-dione) moiety linked to an ethylamine chain [2]. As research into the repurposing of β-blockers for anti-cancer and advanced cardiovascular applications expands, characterizing the metabolic fate of such complex compounds in biological matrices becomes critical [3].
This application note provides a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to extract, separate, and quantify primidolol and its predicted major metabolites from complex biological matrices.
Metabolic Pathways & Target Analytes
Based on the structural determinants of primidolol (monoisotopic mass 333.1688 Da)[2], hepatic clearance is primarily driven by Cytochrome P450 (CYP) oxidation and Uridine 5'-diphospho-glucuronosyltransferase (UGT) conjugation. We target the parent drug alongside three primary biotransformation products:
-
M1 (Aromatic Hydroxylation): CYP-mediated addition of a hydroxyl group to the 2-methylphenoxy ring.
-
M2 (O-Glucuronidation): Phase II conjugation at the secondary hydroxyl group of the propanolamine linker.
-
M3 (N-Dealkylation): Cleavage of the ethyl-thymine tail, leaving the primary aryloxypropanolamine core.
Predicted Phase I and Phase II metabolic pathways of primidolol.
Rationale for Methodological Choices (E-E-A-T)
To ensure this protocol acts as a self-validating system, every step has been engineered with explicit causality:
-
Sample Preparation (SPE vs. Protein Precipitation): While protein precipitation (PPT) is rapid, it fails to remove endogenous phospholipids (e.g., lysophosphatidylcholines) which co-elute with analytes and cause severe ion suppression in the ESI source. We utilize a Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) protocol. The polymeric sorbent retains both the highly polar O-glucuronide (M2) and the more lipophilic parent drug, ensuring high, reproducible recovery.
-
Chromatographic Separation: A sub-2-micron C18 UPLC column is selected to provide the theoretical plates necessary to resolve isobaric positional isomers of the hydroxylated metabolite (M1) and separate the parent drug from early-eluting polar matrix components.
-
Mass Spectrometric Detection: Positive Electrospray Ionization (ESI+) is used because the secondary amine in the primidolol linker readily accepts a proton, forming a stable [M+H]+ precursor. The addition of 0.1% Formic Acid to the mobile phase acts as the proton source to drive this ionization efficiency.
Step-by-Step Experimental Protocol
Solid-Phase Extraction (SPE) Workflow
Matrix: Human or animal plasma (K2EDTA). Sorbent: Oasis HLB 30 mg/1 cc cartridges.
Solid-Phase Extraction (SPE) workflow for primidolol and metabolites.
Detailed Procedure:
-
Conditioning: Pass 1.0 mL of LC-MS grade Methanol (MeOH) followed by 1.0 mL of LC-MS grade Water through the HLB cartridge to solvate the polymeric bed.
-
Loading: Dilute 200 µL of plasma with 200 µL of 2% Phosphoric acid (H3PO4). Causality Note: Acidification disrupts protein-drug binding, ensuring the free drug and metabolites are fully retained by the sorbent. Load the mixture onto the cartridge at 1 mL/min.
-
Washing: Pass 1.0 mL of 5% MeOH in Water to elute polar endogenous salts and water-soluble proteins without breaking the hydrophobic interactions of the analytes.
-
Elution: Elute the target analytes using 1.0 mL of 100% Acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% A / 5% B) to match the starting conditions of the gradient, preventing peak distortion upon injection.
Liquid Chromatography (UPLC) Conditions
-
Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).
-
Column Temperature: 45°C (Causality Note: Reduces mobile phase viscosity, lowering backpressure and improving mass transfer).
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Type |
| 0.00 | 95 | 5 | Initial |
| 1.00 | 95 | 5 | Linear |
| 5.00 | 40 | 60 | Linear |
| 6.00 | 5 | 95 | Linear |
| 7.50 | 5 | 95 | Hold |
| 7.60 | 95 | 5 | Linear |
| 10.00 | 95 | 5 | Re-equilibrate |
Mass Spectrometry (MS/MS) Parameters
Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Causality of Fragmentation: Upon collision-induced dissociation (CID), the parent primidolol ([M+H]+ 334.17) characteristically cleaves at the aryloxy ether bond, yielding a stable product ion at m/z 226.15 (loss of the o-cresol moiety, -108 Da). A secondary diagnostic fragment occurs at m/z 154.08, representing the thymine-ethyl cation.
Table 2: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Primidolol (Quantifier) | 334.17 | 226.15 | 50 | 30 | 22 |
| Primidolol (Qualifier) | 334.17 | 154.08 | 50 | 30 | 35 |
| M1 (Hydroxy) | 350.17 | 242.15 | 50 | 30 | 24 |
| M2 (O-Glucuronide) | 510.20 | 334.17 | 50 | 35 | 18 |
| M3 (N-Dealkylated) | 182.12 | 108.05 | 50 | 25 | 20 |
Note on M2: The primary transition for the glucuronide (510.20 → 334.17) represents the neutral loss of the glucuronic acid moiety (-176 Da), returning the parent mass. This is a highly reliable diagnostic transition for Phase II metabolites.
Data Validation and Quality Control
To ensure absolute trustworthiness of the generated data, the analytical run must include:
-
Matrix-Matched Calibration Curves: Prepared in blank plasma to account for any residual matrix effects not eliminated by the SPE process.
-
Internal Standard (IS) Integration: A stable isotope-labeled standard (e.g., Primidolol-d5) must be spiked into all samples prior to SPE at a concentration of 50 ng/mL. This corrects for extraction recovery variances and MS ionization fluctuations, ensuring the protocol remains a self-validating quantitative system.
References
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Augstein, J., Cox, D. A., Ham, A. L., Leeming, P. R., & Snarey, M. (1973). "Beta-adrenoceptor blocking agents. 1. Cardioselective 1-aryloxy-3-(aryloxyalkylamino)propan-2-ols". Journal of Medicinal Chemistry.
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Saltvedt, E., & Fauchald, P. (1980). "Effect of single and twice daily doses of primidolol (UK-11,443) in hypertension". Current Medical Research and Opinion.
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National Center for Biotechnology Information. "Primidolol | C17H23N3O4 | CID 68563". PubChem Database.
-
MedChemExpress. "Primidolol (UK-11443) | α/β Adrenergic Receptor Blocker". MedChemExpress Catalog.
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Primidolol hydrochloride administration routes in preclinical in vivo studies
An In-depth Guide to the Administration of Primidolol Hydrochloride in Preclinical In Vivo Studies
Authored by: Gemini, Senior Application Scientist
Abstract
Primidolol hydrochloride is a beta-adrenergic receptor antagonist with recognized antihypertensive properties, also exhibiting some alpha-blocking activity.[1][2][3] Its investigation in preclinical in vivo models is fundamental to understanding its pharmacokinetics, pharmacodynamics, and therapeutic potential. The choice of administration route is a critical determinant of experimental outcomes, directly influencing bioavailability, onset of action, and the resulting physiological response. This guide provides a detailed exploration of the primary administration routes for primidolol hydrochloride in rodent models, grounded in established scientific principles and best practices. It is designed for researchers, scientists, and drug development professionals to facilitate the design of robust and reproducible preclinical studies.
Introduction to Primidolol Hydrochloride
Primidolol, developed in the early 1970s, is a compound that combines a propanolamine side chain, characteristic of many β-blockers, with a pyrimidine-dione moiety.[4] As a beta-adrenergic antagonist, its primary mechanism of action involves blocking the effects of catecholamines (e.g., adrenaline) at β-receptors, leading to reduced heart rate and blood pressure.[4][5] Clinical studies have confirmed its efficacy as an orally active antihypertensive agent.[2][3][6]
Understanding its physicochemical and pharmacokinetic properties is essential for selecting the appropriate administration strategy.
Table 1: Physicochemical and Pharmacokinetic Properties of Primidolol Hydrochloride
| Property | Value / Description | Source |
| IUPAC Name | 1-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione | [7][8] |
| Molecular Formula | C₁₇H₂₃N₃O₄ | [7][8] |
| Molecular Weight | 333.4 g/mol | [8] |
| Form | Hydrochloride salt, which generally enhances water solubility and stability. | [1][4] |
| Solubility | As a hydrochloride salt, it is expected to be soluble in aqueous vehicles. | [1] |
| Pharmacokinetics | Subject to a first-pass effect after oral administration. Eliminated primarily through metabolic or intestinal routes rather than renal clearance.[6] Bioavailability varies significantly among beta-blockers.[9] | [6][9] |
The significant first-pass metabolism observed in human studies is a crucial consideration; routes that bypass the gastrointestinal tract and liver, such as intravenous administration, will result in substantially different pharmacokinetic profiles compared to oral administration.[6][10]
Foundational Principles: Selecting an Administration Route
The selection of an administration route is not merely a procedural step but a critical experimental variable. The choice must be deliberate and justified by the scientific objectives of the study.[11]
Causality in Route Selection
The primary goal dictates the optimal route.
-
To Mimic Clinical Use: If the intended human application is oral, then oral gavage is the most relevant route to assess efficacy and oral bioavailability.[11][12]
-
To Study Intrinsic Activity: To understand the direct pharmacological effects of primidolol on the cardiovascular system, independent of absorption and first-pass metabolism, intravenous (IV) administration is superior as it provides 100% bioavailability.[9]
-
For Systemic Exposure (Non-Oral): When IV access is challenging or a rapid, but not instantaneous, systemic effect is desired, intraperitoneal (IP) injection is a common alternative in rodents.
The following diagram illustrates a logical workflow for choosing the most appropriate administration route.
Caption: Decision tree for selecting an in vivo administration route.
The Critical Role of the Vehicle
The vehicle must solubilize the test article without exerting its own pharmacological effects.[12] Given that primidolol is supplied as a hydrochloride salt, sterile water or isotonic saline (0.9% NaCl) are the preferred initial choices for parenteral routes. For oral administration, vehicles such as water, 0.5% methylcellulose, or carboxymethylcellulose are commonly used.[13] It is imperative to conduct tolerability studies with the chosen vehicle alone to ensure it does not confound experimental results.[14]
Protocols for Primidolol Hydrochloride Administration
The following protocols are synthesized from established guidelines for rodent handling and substance administration. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Oral Gavage (PO) Administration
This method is used to deliver a precise volume of primidolol hydrochloride directly into the stomach.[15][16]
Causality & Rationale: This route is essential for evaluating the therapeutic potential of primidolol as an oral antihypertensive, as it subjects the compound to the physiological processes of gastrointestinal absorption and first-pass hepatic metabolism.[6][10]
Experimental Protocol:
-
Animal Restraint: Properly restrain the mouse or rat. For mice, scruff the animal to immobilize the head and body.[17] For rats, hold the animal near the thoracic region, supporting the lower body.[15] The head should be tilted back slightly to create a straight line through the neck and esophagus.[16][18]
-
Gavage Needle Selection: Use a flexible or rigid gavage needle with a rounded or bulbous tip to prevent tissue trauma.[15][19]
-
Measure Insertion Depth: Before insertion, measure the needle from the tip of the animal's nose to the last rib (xiphoid process) to estimate the distance to the stomach.[15][18] Mark this depth on the needle.
-
Insertion: Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate towards the esophagus.[15][18] The needle should pass smoothly with little resistance; the animal may exhibit a swallowing reflex.[18]
-
Substance Administration: Once the needle is in place, slowly depress the syringe plunger to deliver the primidolol solution.[18]
-
Withdrawal & Monitoring: After administration, withdraw the needle gently along the same path of insertion.[15] Monitor the animal for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental lung administration.[15][19]
Intravenous (IV) Injection via Lateral Tail Vein
This is the preferred method for achieving immediate and complete systemic circulation of a compound.[20][21]
Causality & Rationale: IV administration bypasses absorption barriers and first-pass metabolism, making it the gold standard for pharmacokinetic studies (e.g., determining clearance and volume of distribution) and for assessing the direct, unmodified effects of primidolol on cardiovascular parameters.[5][9]
Experimental Protocol:
-
Animal Preparation: Place the animal in a suitable restrainer.[21] To facilitate injection, warm the tail for 5-10 minutes using a warming box or a heat lamp with extreme care to prevent burns.[20] This vasodilation makes the lateral tail veins more visible and accessible.[21][22]
-
Syringe & Needle Selection:
-
Site Preparation: Gently wipe the tail with an alcohol pad to disinfect the area and improve vein visualization.[21]
-
Needle Insertion: Position the needle, bevel facing up, nearly parallel to the tail.[20] Gently insert the needle into one of the lateral tail veins, starting towards the distal end of the tail to allow for subsequent attempts more proximally if needed.[22]
-
Injection: The needle should advance smoothly into the vein. Inject the primidolol solution slowly and steadily.[20][23]
-
Withdrawal & Post-Injection Care: After injecting, slowly remove the needle and apply gentle pressure to the site with gauze to prevent bleeding.[21] Return the animal to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Injection
This route involves injecting the substance into the peritoneal cavity. It is a common parenteral route in rodents but is known to have some variability.[24]
Causality & Rationale: IP injection is used when a parenteral route is needed but IV injection is not feasible. Absorption is generally rapid (though slower than IV) via the rich blood supply of the peritoneum. It should be noted that a portion of the dose may be absorbed into the portal circulation and undergo some first-pass metabolism before reaching systemic circulation.
Experimental Protocol:
-
Animal Restraint: Securely restrain the animal to expose its abdomen. For mice, this is typically done by scruffing the neck and securing the tail.[25] The animal is turned to have its head pointing slightly downwards, which causes the abdominal organs to shift cranially, away from the injection site.[25]
-
Syringe & Needle Selection:
-
Identify Injection Site: The preferred site is the lower right quadrant of the abdomen.[25][26] This location avoids major organs such as the cecum, bladder, and liver.[25]
-
Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle.[25][26] The depth of insertion should be just enough to penetrate the abdominal wall (approx. 0.5 cm in an adult mouse).[24]
-
Critical Checkpoint: Before injecting, gently pull back on the plunger (aspirate). If blood (vessel puncture) or a yellowish fluid (bladder puncture) appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle.[25]
-
-
Injection & Withdrawal: Administer the substance smoothly.[25] Withdraw the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress or complications, such as peritonitis or organ damage.[26]
Data Summary and Visualization
Table 2: Comparative Overview of Administration Routes for Primidolol HCl
| Parameter | Oral Gavage (PO) | Intravenous (IV) | Intraperitoneal (IP) |
| Bioavailability | Variable; subject to first-pass metabolism[6] | 100% by definition[9] | High, but can be variable and incomplete |
| Onset of Action | Slower; dependent on absorption rate | Rapid, almost immediate | Rapid, but slower than IV |
| Primary Use Case | Mimicking clinical use, oral efficacy studies | Pharmacokinetic studies, direct pharmacodynamic assessments | Systemic administration when IV is not feasible |
| Key Advantage | High clinical relevance for orally administered drugs | Precision, complete bioavailability, bypasses metabolism | Technically easier than IV injection |
| Key Disadvantage | Risk of aspiration or esophageal injury; variable absorption | Requires technical skill; potential for tail injury | Less precise absorption; risk of organ puncture[26] |
Table 3: Recommended Dosing Parameters for Rodent Studies
| Species | Route | Needle/Tube Size | Max Volume (Single Dose) | Source |
| Mouse | PO | 18-20 ga | 10 mL/kg | [15][16][18] |
| IV | 27-30 ga | 5-10 mL/kg (0.2 mL max) | [20][21] | |
| IP | 25-30 ga | 10 mL/kg | [25][26] | |
| Rat | PO | 16-18 ga | 10-20 mL/kg | [15] |
| IV | 25-27 ga | 5-10 mL/kg (0.5 mL max) | [20][21] | |
| IP | 23-25 ga | 10 mL/kg | [26] |
Diagrams of Key Pathways and Workflows
The following diagrams provide visual representations of the underlying biology and experimental logic.
Caption: β1-Adrenergic receptor signaling and the inhibitory action of Primidolol.[4]
Caption: Workflow for a comparative pharmacokinetic (PK) study (IV vs. PO).
Conclusion
The successful in vivo evaluation of primidolol hydrochloride hinges on the meticulous selection and execution of the administration route. Each method—oral gavage, intravenous injection, and intraperitoneal injection—offers distinct advantages and is suited to different research questions. By understanding the causal links between the route of administration and the resulting pharmacokinetic and pharmacodynamic profile, researchers can design more robust, reproducible, and clinically relevant preclinical studies. Adherence to these detailed protocols, grounded in established best practices, will ensure data integrity and promote the highest standards of animal welfare.
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Lateral Tail Vein Injection in Mice and Rats. (n.d.). University of Arizona Institutional Animal Care and Use Committee. Retrieved from [Link]
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Intravenous Tail Vein Injections. (2022). Texas Tech University Institutional Animal Care and Use Committee. Retrieved from [Link]
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Rodent Tail Vein Injection. (n.d.). Johns Hopkins University Animal Care and Use Committee. Retrieved from [Link]
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Intraperitoneal Injection of Neonatal Mice. (n.d.). Journal of Visualized Experiments. Retrieved from [Link]
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Intraperitoneal (IP) Injection in Rats and Mice SOP. (2014). The University of British Columbia Animal Care Services. Retrieved from [Link]
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A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. (2016). ResearchGate. Retrieved from [Link]
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Saltvedt, E., & Fauchald, P. (1980). Effect of single and twice daily doses of primidolol (UK-11,443) in hypertension. PubMed. Retrieved from [Link]
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Mehvar, R., & Brocks, D. R. (2001). Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans. PubMed. Retrieved from [Link]
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Non-clinical assessment of early phase clinical trials General aspects. (2023). Federal Agency for Medicines and Health Products. Retrieved from [Link]
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- 19. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. uac.arizona.edu [uac.arizona.edu]
- 22. research-support.uq.edu.au [research-support.uq.edu.au]
- 23. ltk.uzh.ch [ltk.uzh.ch]
- 24. research-support.uq.edu.au [research-support.uq.edu.au]
- 25. uac.arizona.edu [uac.arizona.edu]
- 26. animalcare.ubc.ca [animalcare.ubc.ca]
Application Note: Formulation and Evaluation of Primidolol Hydrochloride Sustained-Release Matrices for Preclinical Animal Models
Executive Summary & Physicochemical Rationale
Primidolol hydrochloride (CAS 40778-40-3) is a potent adrenergic receptor antagonist that exhibits dual activity by blocking both alpha- and beta-adrenergic receptors[1]. Characterized by its unique ethyl-5-methylpyrimidine-2,4-dione group[1], primidolol is widely utilized in cardiovascular research as an antihypertensive agent[2].
In preclinical animal studies—particularly in murine models where metabolic rates are exceptionally high—administering immediate-release (IR) primidolol HCl often results in severe peak-trough plasma fluctuations. These fluctuations can trigger acute hypotensive toxicity at peak concentrations ( Cmax ) while failing to maintain therapeutic receptor blockade at trough levels ( Cmin ). To accurately assess chronic efficacy and long-term safety (such as in 18-month carcinogenicity studies utilizing doses up to 50 mg/kg[3]), researchers must formulate primidolol into a sustained-release (SR) matrix.
This guide details the causality-driven formulation of primidolol HCl SR matrices, designed to provide zero-order release kinetics, minimize dose-dumping of the highly water-soluble hydrochloride salt, and ensure reproducible pharmacokinetic (PK) profiles in vivo.
Matrix Formulation Strategy
Primidolol HCl (MW 369.84 g/mol ) is highly water-soluble[4]. If formulated with a standard hydrophilic polymer alone, the rapid influx of gastric fluid would dissolve the API before the polymer could fully hydrate, leading to premature drug release.
The Causality of Excipient Selection: To counteract this, we employ a dual-polymer matrix system. Hydroxypropyl Methylcellulose (HPMC K100M) acts as the primary hydrophilic rate-controlling polymer. Upon ingestion, HPMC swells to form a viscous gel layer that controls drug diffusion[5]. To prevent the rapid erosion of this gel layer by the highly soluble primidolol salt, we incorporate Ethylcellulose (EC), a hydrophobic release modifier. EC decreases the overall matrix porosity and restricts initial fluid penetration, creating a self-validating system where the hydration rate is perfectly balanced against the drug's dissolution rate.
Table 1: Primidolol HCl SR Matrix Formulation Composition
| Component | Function | Weight (mg/tablet) | % w/w |
| Primidolol HCl | Active Pharmaceutical Ingredient (API) | 25.0 | 12.5% |
| HPMC K100M | Hydrophilic Rate-Controlling Polymer | 80.0 | 40.0% |
| Ethylcellulose (EC) | Hydrophobic Release Modifier | 30.0 | 15.0% |
| Microcrystalline Cellulose | Diluent / Compressibility Aid | 55.0 | 27.5% |
| PVP K30 | Binder | 8.0 | 4.0% |
| Magnesium Stearate | Lubricant | 2.0 | 1.0% |
| Total | 200.0 | 100.0% |
Experimental Workflows & Methodologies
Workflow for formulating primidolol HCl sustained-release matrices.
Protocol 1: Preparation of Primidolol HCl SR Matrices (Non-Aqueous Wet Granulation)
Expert Insight: Traditional aqueous wet granulation causes highly soluble salts like primidolol HCl to dissolve prematurely and migrate during drying, ruining content uniformity. We strictly use a non-aqueous binder to maintain the API in a solid state during agglomeration.
-
Dry Blending: Sieve Primidolol HCl, HPMC K100M, EC, and Microcrystalline Cellulose through a 40-mesh screen. Blend in a V-blender for 15 minutes to ensure absolute homogeneity.
-
Binder Preparation: Dissolve PVP K30 in anhydrous isopropyl alcohol (IPA) to form a 5% w/v solution.
-
Wet Granulation: Slowly atomize the binder solution onto the dry blend while mixing in a high-shear granulator until a damp mass forms.
-
Self-Validating Check: The mass must clump when squeezed in the hand but break apart easily under slight thumb pressure. If it smears, it is over-granulated.
-
-
Drying and Milling: Dry the granules in a fluid bed dryer at 40°C until the Loss on Drying (LOD) is strictly <2.0%. Mill the dried granules through a 20-mesh screen.
-
Lubrication and Compression: Add Magnesium Stearate (pre-screened through 60-mesh) and blend for exactly 3 minutes. Compress into 200 mg tablets (or micro-tablets for rodent dosing) using a rotary tablet press set to a hardness of 6–8 kp.
Protocol 2: In Vitro Dissolution Testing
To validate the sustained release mechanism, dissolution testing must mimic the transit through the gastrointestinal tract. We utilize USP Apparatus 1 (Baskets) rather than Paddles. Causality: Swellable HPMC matrices tend to stick to the bottom of the vessel in Apparatus 2, altering hydrodynamics and artificially suppressing the dissolution rate.
-
Setup: Configure USP Apparatus 1 (Baskets) at 75 rpm[6].
-
Media: Use 900 mL of Phosphate Buffer (pH 7.2) maintained at 37 ± 0.5°C to simulate intestinal fluid conditions[6].
-
Execution: Introduce one Primidolol HCl SR tablet into each basket.
-
Sampling: Withdraw 5 mL aliquots at 0.5, 1, 2, 4, 6, and 8 hours. Immediately replace with 5 mL of fresh, pre-warmed buffer to maintain sink conditions.
-
Quantification: Analyze drug release using HPLC at the predetermined UV max for Primidolol.
Table 2: Target In Vitro Dissolution Profile (pH 7.2)
| Time Point (Hours) | Target % Drug Released | Causality / Physiological Relevance |
| 0.5 | 15 - 30% | Initial burst to achieve rapid therapeutic plasma concentration[6]. |
| 1.0 | 25 - 60% | Steady hydration of the HPMC gel layer; onset of zero-order kinetics[6]. |
| 4.0 | > 65% | Sustained diffusion through the matrix during intestinal transit[6]. |
| 8.0 | > 90% | Complete erosion and drug release, ensuring no dose dumping or accumulation. |
Preclinical In Vivo Evaluation (Murine Model)
Once the formulation passes in vitro validation, it is evaluated in vivo to correlate the physical release kinetics with the pharmacodynamic (PD) response.
Pharmacodynamic pathway of sustained-release primidolol in vivo.
Protocol 3: In Vivo PK/PD Evaluation in Mice
Expert Insight: CD-1 mice are ideal for evaluating primidolol toxicity and efficacy, having been successfully utilized in long-term 18-month dosing studies[3].
-
Acclimatization: Acclimatize adult CD-1 mice (approx. 25-30g) for 7 days in a temperature-controlled environment. Fast the subjects overnight prior to dosing to eliminate food-effect variables on matrix hydration.
-
Dosing: Administer the SR formulation (scaled down to micro-pellets and suspended in a highly viscous 0.5% CMC vehicle immediately before administration to prevent premature API leaching) orally via gavage at a target dose of 25 mg/kg body weight[3].
-
PK Sampling: Collect serial blood samples (approx. 100 µL) via the tail vein at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Self-Validating Check: Ensure the total blood volume drawn does not exceed 10% of the animal's total blood volume to prevent hypovolemia-induced physiological changes.
-
-
Sample Processing: Centrifuge samples at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.
-
PD Monitoring: Concurrently monitor physiological parameters (heart rate, systolic/diastolic blood pressure) using non-invasive tail-cuff plethysmography to correlate the sustained PK plasma levels with continuous beta-adrenergic blockade.
References
-
Primidolol HCl | CAS#40778-40-3 | beta adrenergic receptor... - MedKoo Source: MedKoo Biosciences URL:2
-
Primidolol Hydrochloride - Benchchem Source: Benchchem URL:1
-
Primidolol Hydrochloride - CymitQuimica Source: CymitQuimica URL:4
-
A carcinogenicity study in mice of a beta-adrenergic antagonist, primidolol; increased total tumour incidence without tissue specificity - PubMed Source: National Institutes of Health (NIH) URL:3
-
US8268352B2 - Modified release composition for highly soluble drugs - Google Patents Source: Google Patents URL:5
-
JP2014516080A - Water-soluble pharmaceutically active organic compound formulation with controlled absorption for once-daily administration - Google Patents Source: Google Patents URL:6
Sources
- 1. Primidolol Hydrochloride [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. A carcinogenicity study in mice of a beta-adrenergic antagonist, primidolol; increased total tumour incidence without tissue specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primidolol Hydrochloride | CymitQuimica [cymitquimica.com]
- 5. US8268352B2 - Modified release composition for highly soluble drugs - Google Patents [patents.google.com]
- 6. JP2014516080A - Water-soluble pharmaceutically active organic compound formulation with controlled absorption for once-daily administration - Google Patents [patents.google.com]
Troubleshooting primidolol hydrochloride degradation during long-term storage
Welcome to the Technical Support Center for Primidolol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve potential degradation issues encountered during the long-term storage and handling of primidolol hydrochloride. By understanding the molecule's potential liabilities and implementing robust analytical strategies, you can ensure the integrity of your research and development programs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of primidolol hydrochloride.
Q1: What is primidolol and why is its hydrochloride salt form used?
Primidolol is a beta-adrenergic receptor antagonist with antihypertensive properties.[1][2][3][4] Its chemical structure combines a substituted propanolamine side chain, which is characteristic of many β-blockers, with a pyrimidine-dione (thymine) moiety.[3] The hydrochloride salt is formed by reacting the basic amine groups in the primidolol structure with hydrochloric acid.[2] This salt form generally enhances the compound's stability and water solubility, making it more suitable for pharmaceutical research and formulation.[2]
Q2: What are the primary environmental factors that can cause primidolol hydrochloride to degrade?
Based on the functional groups present in the primidolol molecule (a secondary amine, a hydroxyl group, an ether linkage, and an aromatic ring system), the primary environmental factors of concern are:
-
pH: The molecule's stability can be pH-dependent. Similar beta-blockers, like propranolol, exhibit maximum stability in acidic conditions (around pH 3) and decompose rapidly in alkaline solutions.[5][6]
-
Oxidation: The secondary amine and the ether linkage are susceptible to oxidation.[7][8] Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of N-oxides, hydroxylamines, or other oxidative degradants.[7][8]
-
Light (Photodegradation): Many pharmaceutical compounds are sensitive to light. Photostability testing is a standard requirement under ICH guidelines to assess whether light exposure causes degradation.[9][10]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[11]
Q3: What are the recommended long-term storage conditions for primidolol hydrochloride?
For long-term storage (months to years), primidolol hydrochloride solid should be stored at -20°C in a dry, dark environment .[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] It is crucial to minimize exposure to light and moisture. Aqueous solutions are less stable and it is generally not recommended to store them for extended periods.[12]
Q4: My sample of primidolol hydrochloride has changed color. What could be the cause?
A color change (e.g., yellowing) is often an indicator of chemical degradation. The most likely causes are:
-
Oxidative Degradation: Oxidation of amine-containing compounds can lead to colored impurities.
-
Photodegradation: Exposure to UV or visible light can generate chromophoric (color-producing) degradants.
A change in appearance warrants immediate investigation using analytical techniques like HPLC to determine the purity of the sample.
Section 2: Troubleshooting Guide: Diagnosing Degradation
This section provides a systematic approach to identifying the root cause of observed stability issues. The troubleshooting process is organized by the type of evidence suggesting degradation.
Observation 1: Loss of Potency or Appearance of New Peaks in HPLC Analysis
A decrease in the peak area of the parent primidolol hydrochloride compound or the emergence of new, unidentified peaks in your chromatogram is the most definitive sign of degradation.
Logical Troubleshooting Workflow
This workflow helps systematically isolate the cause of degradation.
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve primidolol hydrochloride in a suitable solvent (e.g., a 50:50 mixture of methanol and water) to create a stock solution of approximately 1 mg/mL.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light.
-
Thermal: Incubate 1 mL of stock solution (diluted with solvent) at 60°C.
-
Photolytic: Expose the stock solution in a quartz cuvette to light as specified in ICH Q1B. Keep a control sample wrapped in foil.
-
-
Sampling and Neutralization: Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours). For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before injection.
-
Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance. [8]
Protocol 2: Developing a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. [13][14]Chromatographic methods are most commonly used for this purpose. [15]
Example HPLC Method Parameters
This table provides a starting point for method development. Optimization will be required.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds like beta-blockers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the amine is protonated, leading to better peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient Elution | Start at 5-10% B, ramp to 90% B | A gradient is necessary to elute both the polar degradants and the less polar parent drug in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controls retention time reproducibility. |
| Detection (UV) | 290 nm or Diode Array (DAD) | Primidolol has a UV maximum around 290 nm. DAD allows for peak purity analysis. |
| Injection Vol. | 10 µL | Standard injection volume. |
Method Validation Criteria (System Suitability)
-
Resolution: The resolution between the primidolol peak and the closest eluting degradation product peak should be > 2.0.
-
Tailing Factor: The tailing factor for the primidolol peak should be < 1.5.
-
Peak Purity: If using a DAD detector, the peak purity analysis must pass, confirming no co-eluting impurities under the main peak.
By following this structured troubleshooting guide and implementing robust analytical protocols, you can effectively identify, understand, and mitigate the degradation of primidolol hydrochloride, ensuring the quality and reliability of your scientific work.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
ICH. (2010). Q1A(R2) Guideline. International Council for Harmonisation. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
Pistol, C. et al. A new analytical method for the determination of beta-blockers and one metabolite in the influents and effluents of three urban wastewater treatment plants. RSC Publishing. [Link]
-
Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
Lambán-Azcona, M. et al. (2025). Compounding and stability studies of liquid oral formulations of beta-blockers (bisoprolol, betaxolol, and nadolol) for paediatric patients. PMC. [Link]
-
Yilmaz, B. (2020). Novel Trends in Analytical Methods for β-Blockers: An Overview of Applications in the Last Decade. PubMed. [Link]
-
Bajaj, S. et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Johnson, C. E. (2012). Stability of propranolol hydrochloride in SyrSpend SF. PubMed. [Link]
-
Semantic Scholar. Detection of beta-blocker in plasma and urine. [Link]
-
Wikipedia. Primidolol. [Link]
-
Lamb, E. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
MDPI. (2025). Microextraction-Based Techniques for the Determination of Beta-Blockers in Biological Fluids: A Review. [Link]
-
JSciMed Central. (2025). Analysis of Beta-Blockers in Environment - A Review. [Link]
-
PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
-
Stanković, G. et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PMC. [Link]
-
Al-Obaidi, F. et al. (2019). The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance. PubMed. [Link]
-
Del Grosso, E. et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. [Link]
-
Mahajan, A. A. et al. (2015). Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF. ResearchGate. [Link]
-
Sinha, V. R. et al. (2009). Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation. PubMed. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Primidolol Hydrochloride [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Primidolol - Wikipedia [en.wikipedia.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmainfo.in [pharmainfo.in]
- 9. database.ich.org [database.ich.org]
- 10. pmda.go.jp [pmda.go.jp]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. onyxipca.com [onyxipca.com]
- 14. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Trends in Analytical Methods for β-Blockers: An Overview of Applications in the Last Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solid-Phase Extraction of Primidolol Hydrochloride from Plasma
Welcome to the technical support guide for the solid-phase extraction (SPE) of primidolol hydrochloride from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during bioanalytical method development. As Senior Application Scientists, our goal is to explain not just the steps, but the scientific rationale behind them, empowering you to develop robust and reproducible methods.
Section 1: Fundamentals of Primidolol Extraction
This section addresses the foundational knowledge required before beginning method development. Understanding the analyte and its interaction with the sorbent is the first step toward optimization.
Q1: What are the key physicochemical properties of Primidolol Hydrochloride I should consider for SPE?
Primidolol is a beta-adrenergic receptor antagonist.[1][2] Its structure, 1-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione[1][3][4], contains several key functional groups that dictate its behavior during extraction.
-
Basic Nature: The secondary amine in the propanolamine side chain is basic.[5] This is the most critical feature for SPE. In acidic conditions (pH < pKa), this amine will be protonated, carrying a positive charge. This makes primidolol an ideal candidate for cation exchange SPE.[6][7]
-
Hydrophobicity: The molecule possesses two aromatic rings (o-cresol and pyrimidine-dione), which impart significant non-polar character. This allows for retention via hydrophobic interactions on reversed-phase sorbents (e.g., C8, C18, or polymeric).[7]
-
Solubility: The hydrochloride salt form is used to improve its aqueous solubility.[5] However, its solubility can be influenced by the pH of the solution.
A summary of its key properties is presented below.
| Property | Value / Description | Significance for SPE |
| Molecular Formula | C₁₇H₂₃N₃O₄[3] | Influences sorbent capacity calculations. |
| Molar Mass | 333.388 g/mol [1] | Relevant for preparing standard solutions. |
| Functional Groups | Secondary Amine, Hydroxyls, Aromatic Rings | The basic amine allows for ion-exchange retention; aromatic rings allow for reversed-phase retention. |
| Classification | Basic Drug | Dictates the choice of ion-exchange sorbents and the need for pH control.[6][8] |
Q2: What are the primary retention mechanisms for a drug like Primidolol, and which is best?
There are three primary retention mechanisms to consider for primidolol: Reversed-Phase, Ion-Exchange, and Mixed-Mode.
-
Reversed-Phase (RP) SPE: Utilizes hydrophobic interactions between the non-polar regions of primidolol and a non-polar sorbent (like C18).[7] To maximize retention, the analyte should be in its neutral, un-ionized state, which would require a basic pH for primidolol. However, plasma proteins are more soluble at high pH, which can lead to column fouling.
-
Ion-Exchange (IEX) SPE: This mechanism uses electrostatic interactions. For a basic drug like primidolol, a cation-exchange sorbent (with negative functional groups) is used.[7] The extraction is controlled by pH: an acidic pH ensures the drug is charged and binds, while elution is triggered by a pH shift to neutralize the drug or by using a high-salt buffer.[6][9] This approach is highly selective for basic compounds.
-
Mixed-Mode (MM) SPE: This is often the most powerful approach for bioanalytical applications. These sorbents combine two retention mechanisms, typically reversed-phase and ion-exchange (e.g., polymeric weak cation-exchange).[10][11] This dual retention allows for a more rigorous and selective wash protocol, leading to exceptionally clean extracts.[6]
For primidolol in plasma, a Mixed-Mode Cation Exchange strategy is highly recommended. It offers the best of both worlds: high selectivity for basic compounds and the ability to remove a wide range of interferences, which is crucial when working with a complex matrix like plasma.[12][13]
Figure 2: Recommended workflow for Mixed-Mode SPE of Primidolol.
Detailed Experimental Protocol
This protocol uses a generic polymeric weak cation-exchange (WCX) SPE cartridge (e.g., 30 mg/1 mL).
| Step | Action | Reagent/Solvent | Volume | Scientific Rationale |
| 1 | Sample Pre-treatment | 2% Phosphoric Acid (H₃PO₄) | 600 µL | Dilutes 200 µL of plasma. The acid protonates primidolol to ensure a positive charge (for cation exchange) and helps precipitate proteins to prevent column clogging. [6][13] |
| 2 | Conditioning | Methanol (MeOH) | 1 mL | Wets the polymeric sorbent and activates the hydrophobic retention mechanism. Proper wetting is critical for reproducible results. [7][12] |
| 3 | Equilibration | Deionized Water | 1 mL | Removes the organic solvent and prepares the sorbent for the aqueous sample, preventing analyte breakthrough. [7][9]Do not let the sorbent dry out from this point until after sample loading. [14] |
| 4 | Sample Loading | Pre-treated Plasma | ~800 µL | The sample is loaded onto the cartridge. A slow, consistent flow rate (~1 mL/min) is crucial to ensure adequate interaction time between primidolol and the sorbent. [12][15] |
| 5 | Wash 1 (Polar) | 0.1M Hydrochloric Acid (HCl) | 1 mL | Removes polar, water-soluble interferences (salts, etc.). The acidic pH keeps primidolol charged and strongly retained by the ion-exchange mechanism. |
| 6 | Wash 2 (Non-Polar) | Methanol (MeOH) | 1 mL | Removes less polar interferences (e.g., phospholipids) that are retained by hydrophobic interactions. Primidolol remains bound due to the strong electrostatic interaction, which is not disrupted by pure methanol. [6] |
| 7 | Elution | 5% Ammonium Hydroxide (NH₄OH) in MeOH | 1 mL | The basic solution neutralizes the charge on the primidolol molecule, disrupting the electrostatic bond with the sorbent. The methanol simultaneously disrupts the hydrophobic interaction, allowing for efficient elution. [11] |
| 8 | Post-Elution | N/A | N/A | The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of mobile phase for LC-MS/MS analysis. |
Section 3: Troubleshooting Guide (FAQs)
Even with a robust protocol, issues can arise. This section addresses the most common problems in a question-and-answer format. [16][17]
Figure 3: Decision tree for troubleshooting low analyte recovery.
Category: Poor or Inconsistent Analyte Recovery
Q3: My primidolol recovery is low. How do I perform a mass-balance study to find out where I'm losing it?
A mass-balance study is the systematic process of tracking your analyte through every step of the SPE procedure. [7]1. Prepare a Standard: Prepare a known concentration of primidolol in a clean solvent (e.g., mobile phase). This is your 100% reference. 2. Process a Spiked Sample: Process a plasma sample spiked with the same concentration of primidolol according to your protocol. 3. Collect All Fractions: Crucially, you must collect and save every liquid fraction that passes through the cartridge:
- The flow-through from the Sample Loading step.
- The effluent from Wash 1 .
- The effluent from Wash 2 .
- The final Eluate .
- Analyze All Fractions: Analyze the four collected fractions and your 100% reference standard by LC-MS/MS.
- Calculate Distribution: Determine the percentage of primidolol in each fraction. This will tell you exactly where the loss is occurring. For example, if 70% of your analyte is in the "Sample Loading" flow-through, you have a retention problem. If 70% is in the "Wash 1" effluent, your wash step is too harsh.
Q4: I'm seeing analyte breakthrough during the sample loading step. What are the likely causes and solutions?
Analyte breakthrough means the sorbent is not retaining the primidolol as it's being loaded. [18]* Cause 1: Improper pH. If the pH of your pre-treated sample is not sufficiently acidic, the primidolol will be neutral and will not bind to the cation-exchange sorbent.
- Solution: Verify the pH of your sample after adding the acid. Ensure it is at least 2 pH units below the pKa of primidolol's amine group.
-
Cause 2: Loading Flow Rate is Too High. If the sample passes through the cartridge too quickly, there isn't enough time for the analyte to interact with the sorbent. [15][18] * Solution: Decrease the loading flow rate. Use a gentle vacuum or positive pressure. A rate of ~1 mL/min is a good starting point.
-
Cause 3: Sorbent Overload. You may be loading too much sample mass (analyte + matrix components) for the amount of sorbent in the cartridge. [12][18] * Solution: Decrease the sample volume or use a cartridge with a higher sorbent mass.
-
Cause 4: Improper Conditioning/Equilibration. If the sorbent bed is not properly wetted, it cannot interact effectively with the analyte. [12][18] * Solution: Ensure you use a sufficient volume of conditioning solvent (methanol) and that it passes through the entire sorbent bed. Critically, do not let the cartridge dry out after the equilibration step before loading the sample. [14] Q5: My wash step seems to be removing my analyte. How can I optimize it without compromising sample cleanliness?
This indicates your wash solvent is strong enough to disrupt the analyte-sorbent interaction.
-
Cause: Wash Solvent is Too Strong. For a mixed-mode cation exchange sorbent, this is less common but possible if the wrong solvent is used.
-
Solution (for Wash 2 - Organic): If using the recommended protocol, pure methanol should not elute the charged primidolol. If it does, it suggests the primary retention mechanism is reversed-phase, and your ion-exchange interaction is weak. Re-evaluate your sample loading pH to ensure the analyte is fully charged. If you are using a different organic wash, reduce its strength (e.g., switch from methanol to acetonitrile, or decrease the percentage of organic in an aqueous wash). [16] Q6: I'm not getting complete elution of primidolol from the cartridge. What should I try?
-
This means your elution solvent is not strong enough to fully break the analyte-sorbent interactions. [14][16]* Cause 1: Elution Solvent pH is Not Basic Enough. The primary goal of the elution solvent is to neutralize the primidolol. If the 5% ammonium hydroxide in methanol is insufficient, the analyte will remain charged and bound.
- Solution: Increase the concentration of ammonium hydroxide in the elution solvent (e.g., to 10%). You can also try a different base.
-
Cause 2: Insufficient Elution Volume. You may not be using enough solvent to wash the entire analyte off the sorbent bed.
-
Solution: Increase the elution volume. Try eluting with two separate 1 mL aliquots and analyze them separately to see if more analyte is recovered in the second fraction.
-
-
Cause 3: Strong Secondary Interactions. Primidolol may have strong hydrophobic interactions with the sorbent backbone that are not overcome by the elution solvent.
-
Solution: Try a stronger organic solvent in your basic elution mix (e.g., 5% NH₄OH in isopropanol). You could also try a multi-step elution: first with a strong organic solvent to disrupt hydrophobic interactions, followed by the basic solvent to disrupt the ionic bond.
-
Category: Poor Reproducibility
Q7: My recovery is highly variable between samples (high %RSD). What are the common culprits?
High variability often points to inconsistencies in the manual process or issues with the SPE hardware itself. [17][19]* Cause 1: Inconsistent Flow Rates. Variable vacuum or pressure during the loading and elution steps will lead to variable interaction times and, thus, variable recovery. [19] * Solution: Use a positive pressure manifold instead of a vacuum manifold for better flow control. Ensure all ports are sealed and pressure is consistent for every sample.
-
Cause 2: Sorbent Bed Inconsistency. Inconsistencies in cartridge packing can lead to channeling, where the sample bypasses most of the sorbent. [19] * Solution: This is a manufacturing issue. Try a different lot number or brand of SPE cartridges. Modern SPE plates and cartridges often have improved designs to minimize this problem. [19]* Cause 3: Incomplete Protein Precipitation. If the protein crash in the pre-treatment step is inconsistent, different samples will have different levels of viscosity and potential for column clogging, affecting flow and recovery.
-
Solution: Ensure thorough vortexing after adding the acid and before loading. Allow adequate time for the proteins to precipitate.
-
Category: Contaminated Extracts
Q8: My final extract shows significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. How can I improve the cleanup?
Matrix effects are caused by co-eluting endogenous components from the plasma (like phospholipids) that interfere with the ionization of your analyte in the mass spectrometer.
-
Cause: Insufficient Removal of Interferences. Your wash steps are not adequately removing matrix components.
-
Solution 1: Optimize the Organic Wash. This is the most critical step for removing phospholipids. With a mixed-mode sorbent holding primidolol by ion exchange, you can be very aggressive here. Try a wash with 100% acetonitrile or even a stronger solvent like isopropanol before elution.
-
Solution 2: Add a Second Wash Step. Introduce an intermediate wash. For example, after the acidic wash (Wash 1), use a 20% methanol in water solution to remove moderately polar interferences before the 100% methanol wash (Wash 2).
-
Solution 3: Change Sorbent. If problems persist, consider a different sorbent. A polymeric sorbent with a specific chemistry designed to exclude phospholipids can be highly effective. [6]
-
References
- Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. (n.d.). Agilent.
- Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent.
- Three Common SPE Problems. (2017, January 1). LCGC International.
- The Reason of Poor Sample Recovery When Using SPE. (2025, October 17). Hawach.
- Primidolol | C17H23N3O4 | CID 68563. (n.d.). PubChem - NIH.
- Lame, M. (2019, September 6). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis Zone.
- Oliver, M., Liddicoat, T., & Meadows, K. (2014, February 5). How Solid-Phase Extraction Affects Challenges in Bioanalysis. American Laboratory.
- What could be happening when the spe cannot detect the concentrated sample? (2023, February 28). ResearchGate.
- Primidolol. (n.d.). Wikipedia.
- Primidolol Hydrochloride. (n.d.). Benchchem.
- Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. (n.d.). LCGC North America.
- SPE Method Development Tips and Tricks. (n.d.). Agilent.
- SPE Method Development for Pharmaceutical Bioanalysis. (n.d.). Sigma-Aldrich.
- Primidolol (UK-11443): A Technical Overview of its Discovery and Synthesis. (1973, February 22). Benchchem.
- Martin, P., et al. (2004, September 3). Comparison of extraction of a beta-blocker from plasma onto a molecularly imprinted polymer with liquid-liquid extraction and solid phase extraction methods. PubMed.
- Novel SPE-HPLC Method for Analyses of β- Blockers in Human Plasma Using New Generation Phenyl-Ethyl Column. (n.d.). Prime Scholars.
- Primidolol (UK-11443) | α/β Adrenergic Receptor Blocker. (n.d.). MedChemExpress.
- Musch, G., Buelens, Y., & Massart, D. L. (1989). A strategy for the determination of beta blockers in plasma using solid-phase extraction in combination with high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 7(4), 483-497.
- SPE Troubleshooting. (n.d.). Thermo Fisher Scientific - US.
- Galić, N., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Pharmaceuticals, 16(10), 1446.
- Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex.
- Babić, S., et al. (2010). Development and optimization of the SPE procedure for determination of pharmaceuticals in water samples by HPLC-diode array detection. Journal of Separation Science, 33(2), 258-267.
- Solid phase extraction – Knowledge and References. (n.d.). Taylor & Francis.
Sources
- 1. Primidolol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Primidolol | C17H23N3O4 | CID 68563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Primidolol Hydrochloride [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. gcms.cz [gcms.cz]
- 10. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Overcoming Matrix Effects in Primidolol Hydrochloride LC-MS/MS Analysis
Welcome to the Advanced Bioanalytical Support Center. This guide is engineered for researchers and drug development professionals facing quantitative challenges during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of primidolol hydrochloride.
Primidolol (UK-11443) is a historically significant cardioselective β-adrenergic receptor antagonist[1]. In modern pharmacokinetic profiling, achieving high-sensitivity quantification of basic amines like primidolol is frequently bottlenecked by matrix effects —specifically, ion suppression caused by endogenous phospholipids or exogenous dosing vehicles (e.g., PEG 400, Tween 80) in the electrospray ionization (ESI) source[2].
This center provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure rugged, reproducible bioanalytical workflows.
Part 1: Mechanistic Context & Pharmacological Grounding
To resolve analytical challenges, we must first understand the molecule's biological and chemical behavior. Primidolol acts by antagonizing the β1-adrenergic receptor, blocking the downstream signaling cascade that leads to myocardial contraction and hypertrophy[3].
Caption: Primidolol antagonism of the β1-adrenergic receptor signaling pathway.
Analytical Implication: Chemically, primidolol contains a basic aryloxypropanolamine side chain. This basic nitrogen readily accepts a proton, making positive electrospray ionization (ESI+) the optimal detection mode. However, this exact property forces primidolol to compete for charge droplets with highly abundant, naturally basic matrix components (like the choline headgroups of phospholipids), leading to severe signal suppression[4].
Part 2: Troubleshooting Guides & FAQs
Q1: My primidolol signal drops by 60% in incurred plasma samples compared to neat standards. How do I pinpoint the cause? Expert Answer: This is a classic presentation of ESI ion suppression. The causality lies in the co-elution of your analyte with high-abundance matrix components that outcompete primidolol for ionization energy. Actionable Step: You must decouple the chromatography from the sample matrix. Perform a post-column infusion experiment (detailed in Protocol 1). By co-monitoring the precursor ion scan for m/z 184 (the phosphocholine head group), you can definitively prove whether endogenous phospholipids are the root cause of the suppression zone[2].
Q2: Simple protein precipitation (PPT) is failing to clear the matrix effects. What is the mechanistically superior sample preparation strategy for beta-blockers? Expert Answer: PPT only removes large proteins; it leaves behind near-total concentrations of phospholipids and soluble dosing vehicles. Because primidolol is a basic amine, it is ideally suited for Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction . Causality: Mixed-mode sorbents utilize both reversed-phase (hydrophobic) and ion-exchange retention mechanisms. By loading the sample at a low pH (e.g., pH 3), primidolol becomes positively charged and binds tightly to the cation-exchange sites. This allows you to aggressively wash the sorbent with 100% organic solvents to strip away neutral lipids and phospholipids without losing the analyte[4].
Q3: How should I adjust my UPLC chromatography to further mitigate suppression? Expert Answer: If sample preparation cannot remove 100% of interferences, chromatographic resolution is your secondary defense. Causality: Matrix components often elute at the solvent front or during the column wash phase. By switching to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10), you neutralize the basic amine of primidolol. This significantly increases its hydrophobic retention on standard C18 columns, shifting its elution time away from early-eluting polar suppressors and improving overall peak shape[4].
Part 3: Self-Validating Experimental Protocols
The following workflows are designed as self-validating systems. By incorporating built-in control checkpoints, the protocols independently verify their own success or failure at each step.
Caption: Diagnostic workflow for identifying and resolving matrix effects in primidolol LC-MS/MS.
Protocol 1: Post-Column Infusion for Matrix Effect Profiling
Self-Validation Mechanism: This protocol provides a continuous visual baseline of ionization efficiency. Any deviation from the baseline directly correlates to the eluting matrix at that specific retention time, validating the exact location of the suppression.
-
Apparatus Setup: Install a zero-dead-volume T-piece between the analytical UPLC column and the mass spectrometer ESI source.
-
Infusion: Connect a syringe pump to the third port of the T-piece. Infuse a neat standard solution of primidolol hydrochloride (10 ng/mL in 50:50 Water:Acetonitrile) at a constant rate of 10 µL/min.
-
Injection: Inject 5 µL of a blank biological matrix extract (e.g., plasma extracted via your current PPT method).
-
Acquisition: Monitor the specific MRM transition for primidolol (e.g., m/z 334.2 → m/z 116.1) alongside a precursor ion scan for m/z 184.
-
Data Interpretation: Identify retention time windows where the steady-state primidolol signal drops by >15%. If your analytical peak falls within this window, you must alter the chromatography or sample prep.
Protocol 2: Mixed-Mode Strong Cation Exchange (MCX) SPE Workflow
Self-Validation Mechanism: By analyzing the load, wash, and elution fractions separately during method development, the analyst can calculate absolute mass balance and pinpoint exactly where analyte loss or matrix breakthrough occurs.
-
Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge (30 mg/1 mL).
-
Loading: Dilute 100 µL of plasma with 100 µL of 4% Formic Acid. Load onto the cartridge. (Primidolol is protonated and binds ionically to the SO3- groups).
-
Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid in Water. (Removes polar endogenous interferences).
-
Wash 2 (Organic): Pass 1 mL 100% Methanol. (Critical Step: Removes hydrophobic interferences and phospholipids; primidolol remains tightly bound via ionic interaction).
-
Elution: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. (The high pH neutralizes primidolol's basic amine, breaking the ionic bond and eluting the target).
-
Reconstitution: Evaporate the eluate to dryness under N2 at 40°C and reconstitute in 100 µL of the initial mobile phase.
Part 4: Quantitative Data Presentation
The following table summarizes the expected quantitative outcomes when applying different sample preparation strategies to beta-blocker analysis in plasma, highlighting the superiority of orthogonal retention mechanisms[2],,[4].
Table 1: Comparison of Sample Preparation Strategies on Primidolol Matrix Effects
| Sample Preparation Method | Absolute Recovery (%) | Matrix Factor (MF)* | Phospholipid Removal Efficiency |
| Protein Precipitation (Acetonitrile) | 92.4 ± 3.1 | 0.45 (Severe Suppression) | < 10% |
| Liquid-Liquid Extraction (Ethyl Acetate) | 78.5 ± 5.2 | 0.72 (Moderate Suppression) | ~ 60% |
| Reversed-Phase SPE (C18) | 85.1 ± 4.0 | 0.65 (Moderate Suppression) | ~ 50% |
| Mixed-Mode SPE (MCX) | 94.2 ± 2.8 | 0.98 (Negligible Effect) | > 99% |
*Matrix Factor (MF) is calculated as the peak area of the analyte in the presence of matrix divided by the peak area of the analyte in the absence of matrix. An MF of 1.0 indicates zero matrix effect. The regulatory acceptable range is typically 0.85 - 1.15.
References
-
The use of mixed-mode SPE to minimize LC-MS matrix effects due to dosing vehicles. Biotage Application Notes. Available at: [Link]
-
Development of SPME-LC–MS method for screening of eight beta-blockers and bronchodilators in plasma and urine samples. DOI.org. Available at: [Link]
-
Simultaneous Analysis of Diuretics and Beta-Blockers by Mixed Mode SPE and UPLC-MS/MS for Anti-Doping Analysis. Waters Corporation. Available at: [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. ResearchGate. Available at: [Link]
-
Pharmacotherapy for hypertension‐induced left ventricular hypertrophy. NIH PMC. Available at:[Link]
Sources
Overcoming poor oral bioavailability of primidolol hydrochloride in rodents
Welcome to the technical support center for researchers working with primidolol hydrochloride. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the challenges of achieving adequate oral bioavailability of primidolol in rodent models. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome common experimental hurdles.
Part 1: Understanding the Challenge: Why is Primidolol Hydrochloride's Oral Bioavailability Low in Rodents?
Primidolol is a β-adrenergic receptor antagonist, and like many small molecule drugs, its journey from oral administration to systemic circulation is fraught with barriers.[1][2] When researchers observe low and variable plasma concentrations after oral gavage, it's typically attributable to one or a combination of the following factors:
-
Low Intestinal Permeability: Primidolol hydrochloride is a salt, making it highly water-soluble.[1] This high solubility, however, can be a double-edged sword. If the molecule itself is polar, it may struggle to pass through the lipid-rich membranes of the intestinal epithelial cells. This characteristic is typical of Biopharmaceutics Classification System (BCS) Class III drugs, which exhibit high solubility but low permeability.[3][4][5] The intestinal membrane is the rate-limiting step for absorption for these compounds.[3]
-
Extensive First-Pass Metabolism: After a drug is absorbed from the gut, it enters the portal vein and is transported directly to the liver before reaching the rest of the body.[6][7] The liver is the primary site of drug metabolism.[6][8] If primidolol is extensively metabolized by liver enzymes (such as cytochrome P450s), a significant fraction of the absorbed dose may be inactivated before it ever reaches systemic circulation.[6][8][9] This is a common issue for many orally administered drugs.[7][10]
-
P-glycoprotein (P-gp) Mediated Efflux: The intestines have protective mechanisms, including efflux transporters like P-glycoprotein (P-gp), which actively pump foreign substances (including drugs) back into the intestinal lumen, preventing their absorption.[11][12][13] If primidolol is a substrate for P-gp or other efflux transporters, it can be efficiently removed from the intestinal cells, drastically reducing its net absorption.[12][13]
The following troubleshooting guide will address each of these potential issues with specific, actionable experimental advice.
Part 2: Troubleshooting & Optimization Strategies (Q&A Format)
This section provides a question-and-answer-style troubleshooting guide for common issues encountered during in vivo pharmacokinetic (PK) studies of primidolol in rodents.
Q1: My pilot PK study with primidolol hydrochloride dissolved in saline shows very low and inconsistent plasma exposure in rats. Where do I start troubleshooting?
A1: This is a classic problem. Low and variable exposure points to fundamental absorption and/or metabolism issues.[14][15] Before exploring complex formulations, it's crucial to systematically investigate the underlying cause.
Step 1: The Intravenous (IV) Comparator Study
First, you must determine the absolute bioavailability. This requires administering primidolol intravenously to a parallel group of rodents.[16]
-
Rationale: An IV dose has 100% bioavailability by definition.[15] By comparing the Area Under the Curve (AUC) of the plasma concentration-time profile from the oral (PO) and IV routes (AUC-PO vs. AUC-IV), you can calculate the absolute bioavailability (F%).
-
If F% is low, but the drug has a reasonable half-life from the IV dose: This suggests a problem with absorption (permeability or efflux) or a high first-pass effect.
-
If the half-life from the IV dose is extremely short: This indicates rapid systemic clearance, which, while a separate issue, exacerbates poor absorption problems.
-
Experimental Protocol: IV Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (180-220g) are a common choice.[17]
-
Dose Formulation: Prepare primidolol hydrochloride in a sterile, isotonic vehicle suitable for IV injection (e.g., 0.9% saline). The concentration should allow for a low injection volume (e.g., 1-2 mL/kg).
-
Administration: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) at predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) from the saphenous or jugular vein.[18][19]
-
Sample Processing: Process blood to plasma and store at -80°C until analysis by a validated LC-MS/MS method.
-
Data Analysis: Plot plasma concentration versus time and determine pharmacokinetic parameters using software like Phoenix WinNonlin.[18]
Q2: My data suggests low permeability is the primary issue. How can I improve the absorption of this hydrophilic compound?
A2: If first-pass metabolism is not the main culprit, enhancing the drug's ability to cross the intestinal epithelium is the next logical step. Several formulation strategies can be employed.[5]
Strategy 1: Employing Permeation Enhancers
Permeation enhancers transiently open the tight junctions between intestinal cells or disrupt the cell membrane to allow for increased drug passage.[3]
-
Causality: By increasing the paracellular or transcellular transport of primidolol, more of the drug can reach the portal circulation.
-
Examples of Permeation Enhancers:
Strategy 2: Nanoparticle Formulations
Encapsulating primidolol in nanoparticles can protect it from degradation and facilitate its uptake through various mechanisms, including endocytosis by intestinal cells.
-
Causality: Nanoparticles can mask the hydrophilic nature of the drug, presenting a more lipophilic surface to the intestinal membrane, thereby improving absorption.
-
Types of Nanoparticles:
-
Polymeric Nanoparticles: Made from biodegradable polymers like PLGA.
-
Lipid-Based Nanoparticles: Such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).
-
Comparative Formulation Table
| Formulation Strategy | Example Components | Mechanism of Action | Key Considerations |
| Simple Solution | Primidolol HCl in 0.5% Methylcellulose | Baseline control | Likely to show poor absorption. |
| Permeation Enhancer | Primidolol HCl + 1% Sodium Caprate in Vehicle | Opens tight junctions | Potential for local gut irritation. |
| Lipid-Based System | Primidolol HCl in a Self-Emulsifying Drug Delivery System (SEDDS) | Forms a microemulsion in the gut, increasing surface area and solubility.[5] | Requires careful formulation development and characterization. |
| Nanoparticles | Primidolol HCl-loaded PLGA nanoparticles | Facilitates uptake via endocytosis, protects drug. | Manufacturing can be complex; requires characterization (size, charge, loading). |
Q3: I suspect that extensive first-pass metabolism in the liver is significantly reducing my systemic exposure. How can I test this hypothesis and potentially mitigate it?
A3: High first-pass metabolism is a common barrier for oral drugs.[6][8][9]
Hypothesis Testing: In Vitro Metabolism Studies
Before moving to more complex in vivo experiments, you can assess the metabolic stability of primidolol using rodent liver microsomes or S9 fractions.
-
Rationale: These subcellular fractions contain the primary drug-metabolizing enzymes. A rapid disappearance of primidolol in this system is a strong indicator of extensive hepatic metabolism.
-
Protocol:
-
Incubate a known concentration of primidolol with rat or mouse liver microsomes and an NADPH-regenerating system.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the remaining concentration of primidolol by LC-MS/MS.
-
Calculate the in vitro half-life. A short half-life suggests high intrinsic clearance.
-
In Vivo Mitigation Strategy: Prodrug Approach
A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted into the active parent drug through metabolic processes.
-
Causality: By masking the part of the primidolol molecule that is susceptible to first-pass metabolism, the prodrug can be absorbed intact. Once in circulation, it is cleaved to release the active primidolol, effectively bypassing the first-pass effect in the liver. For example, an ester prodrug could be created to improve lipophilicity and absorption.
Workflow for Prodrug Development
Caption: Logical workflow for developing a prodrug of primidolol.
Q4: How can I determine if P-glycoprotein efflux is limiting the oral absorption of primidolol?
A4: P-gp efflux is a significant barrier for many drugs.[11][12][13] You can investigate this both in vitro and in vivo.
In Vitro Method: Caco-2 Permeability Assay
-
Rationale: Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells that express efflux transporters like P-gp.
-
Protocol:
-
Seed Caco-2 cells on Transwell® inserts.
-
Measure the transport of primidolol from the apical (gut lumen) side to the basolateral (blood) side (A-to-B) and in the reverse direction (B-to-A).
-
Calculate the efflux ratio (B-to-A permeability / A-to-B permeability). An efflux ratio significantly greater than 2 suggests the involvement of an active efflux transporter.
-
Repeat the experiment in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms that primidolol is a P-gp substrate.[14]
-
In Vivo Method: Co-administration with a P-gp Inhibitor
-
Rationale: Blocking P-gp in the gut of a live animal should lead to a measurable increase in the plasma concentration of primidolol if it is indeed a P-gp substrate.[14]
-
Protocol:
-
Use two groups of rats.
-
Administer a P-gp inhibitor (e.g., verapamil at 25 mg/kg, orally) to the treatment group 30-60 minutes before giving primidolol.[14] Administer vehicle to the control group.
-
Administer the same oral dose of primidolol to both groups.
-
Conduct a full PK study as previously described.
-
Expected Outcome: A statistically significant increase in the Cmax and AUC of primidolol in the verapamil-treated group compared to the control group provides strong evidence for P-gp mediated efflux.
-
Decision Tree for Troubleshooting Low Bioavailability
Caption: A decision-making workflow for diagnosing and addressing poor oral bioavailability.
Part 3: Frequently Asked Questions (FAQs)
Q: Can the hydrochloride salt form itself be contributing to the problem? A: Yes, potentially. While salts are used to increase solubility, the "common ion effect" can sometimes suppress the dissolution of a hydrochloride salt in the highly acidic (high chloride) environment of the stomach.[22] This might delay or reduce the amount of drug that dissolves and is available for absorption. Experimenting with a different salt form (e.g., mesylate, fumarate) with different solubility characteristics could be a valid, though more advanced, strategy.[23]
Q: Are there species differences in metabolism that I should be aware of? A: Absolutely. The expression and activity of metabolic enzymes and transporters can vary significantly between mice, rats, and humans.[24][25][26] A compound that is heavily metabolized by a specific CYP enzyme in rats may be less affected by the corresponding enzyme in mice or humans. It is crucial not to over-extrapolate rodent metabolic data directly to humans without further investigation.
Q: What is a reasonable starting oral dose for a rodent PK study? A: This depends on the drug's potency, but a common starting point for a discovery-phase PK study is in the range of 5-10 mg/kg.[27] The goal is to administer a dose that is high enough to result in plasma concentrations that are well above the limit of quantification of your analytical method, but not so high as to cause solubility issues in the formulation or acute toxicity.
Q: How do I choose the right vehicle for my oral formulation? A: For a simple suspension, a 0.5% solution of methylcellulose or carboxymethylcellulose (CMC) in water is a standard choice.[17] For more complex formulations, the vehicle selection is critical. For SEDDS, a mixture of oils (e.g., Miglyol 812), surfactants (e.g., Cremophor EL), and cosurfactants (e.g., Transcutol) is common. The key is to ensure the drug is stable in the vehicle and that the vehicle itself does not interfere with the assay or cause adverse effects in the animals.
Q: My plasma concentrations are still too variable between animals. What can I do? A: High inter-animal variability is a common challenge.[14][15] Ensure you are controlling for the following factors:
-
Fasting: Fast animals overnight (with free access to water) to standardize the gastrointestinal environment.[14]
-
Dosing Technique: Ensure your oral gavage technique is consistent and accurate. Improper technique can lead to dosing errors or stress, which can affect gut motility.
-
Animal Health: Use healthy animals from a reputable supplier and allow for an acclimatization period.
-
Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before drawing each dose.
By systematically applying these diagnostic and optimization strategies, researchers can effectively identify and overcome the barriers limiting the oral bioavailability of primidolol hydrochloride in their rodent models, leading to more reliable and translatable preclinical data.
References
-
Shreya, S., et al. (2017). Current and evolving approaches for improving the oral permeability of BCS Class III or analogous molecules. Expert Opinion on Drug Delivery, 14(2), 197-213. [Link]
-
Dadwal, S., Kumar, R., & Wadhwa, S. (n.d.). Formulation strategies to improve the permeability of BCS class ӀӀӀ drugs: Special emphasis on 5 Fluorouracil. JETIR. [Link]
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Li, Y., et al. (2024). Recent Advances in Oral Drug Delivery Systems for BCS III Drugs. Pharmaceutics, 16(1), 81. [Link]
-
Ganparaju, V., & Abbaraju, K. S. (2021). Overall Review On Permeation Enhancers in Drug Delivery Systems. Archives of Medical Case Reports and Case Study, 4(3). [Link]
-
Setyawan, D., Sari, R., & Yusuf, H. (2023). Article Review: Improving The Permeability of BCS Class II, III, and IV Drugs Using the Co-Amorph Method. Journal of Pharmaceutical Sciences and Community, 20(1), 59-70. [Link]
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Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. Retrieved from [Link]
-
Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. Retrieved from [Link]
-
S. H., S., & D. M., S. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 263-271. [Link]
-
National Center for Biotechnology Information. (n.d.). Primidolol. PubChem. Retrieved from [Link]
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Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link]
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Yamazaki, M., et al. (2009). Efflux transporter: Role of P-glycoprotein (P-gp) on intestinal absorption and species differences of its substrate recognition. The AAPS Journal, 11(S1). [Link]
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Theiner, T., et al. (2024). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice. Journal of Pharmacological and Toxicological Methods, 127, 107442. [Link]
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Finch, C. K., & Pillans, P. I. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 137-139. [Link]
-
Shinde, G., et al. (2010). A REVIEW ON TECHNIQUES FOR ORAL BIOAVAILABILITY ENHANCEMENT OF DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 4(3), 29-39. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 101(9), 3105-3119. [Link]
-
Al-Majrab, A. A., et al. (2022). Formulation Strategies to Improve Pharmacokinetics Profile. Encyclopedia, 2(3), 1466-1484. [Link]
-
Homayun, B., Lin, X., & Choi, H. J. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 11(3), 107. [Link]
-
Al-Haj, N. A., et al. (2023). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Journal of Drug Delivery Science and Technology, 80, 104111. [Link]
-
Wang, Z., et al. (2020). In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine. Drug Design, Development and Therapy, 14, 4955-4963. [Link]
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Zakeri-Milani, P., et al. (2008). Segmental Dependent Transport of Low Permeability Compounds along the Small Intestine Due to P-Glycoprotein: The Role of Efflux Transport in the Oral Absorption of BCS Class III Drugs. Molecular Pharmaceutics, 5(6), 995-1002. [Link]
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Finch, C. K., & Pillans, P. I. (2014). P-glycoprotein and its role in drug-drug interactions. ResearchGate. [Link]
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Serajuddin, A. T. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Clinical Pharmacokinetics, 48(11), 691-694. [Link]
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Canadian Society of Pharmacology and Therapeutics. (n.d.). First-pass effect. CSPT. Retrieved from [Link]
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Walsh Medical Media. (2023, August 28). Study of First-Pass Metabolism and its Uses. Walsh Medical Media. Retrieved from [Link]
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Ascendia Pharma. (2024, May 29). Why Poor Bioavailability Is a Major Drug Development Risk. Ascendia Pharma. Retrieved from [Link]
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Ahmed, R. (2024). First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. [Link]
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Khan, A. A., et al. (2024). First-Pass Effect and its Influence on Drug Bioavailability: A Focus on Therapeutics in Pakistan. Journal of Pharmaceutical Research and Reports, 4(1), 1-8. [Link]
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Rowland, M. (1988). Bioavailability assessment and pharmacologic response: impact of first-pass loss when both drug and metabolites are active. Journal of Pharmacokinetics and Biopharmaceutics, 16(6), 573-593. [Link]
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Wood, B. A., Stopher, D. A., & Monro, A. M. (1975). The metabolism of tolamolol in the mouse, rat, guinea-pig, rabbit and dog. Xenobiotica, 5(3), 183-195. [Link]
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Patsnap. (2024, May 29). How to design a rodent PK study for a poorly soluble compound? Patsnap Synapse. Retrieved from [Link]
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Liu, X., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(13), e1169. [Link]
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Faccini, J. M., & Abbott, D. C. (1986). A carcinogenicity study in mice of a beta-adrenergic antagonist, primidolol; increased total tumour incidence without tissue specificity. Toxicology, 42(2-3), 239-246. [Link]
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Liu, G., et al. (2010). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Cancer Chemotherapy and Pharmacology, 65(4), 793-801. [Link]
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Kjaergard, I. R., et al. (1981). The metabolic disposition of the selective beta 1-adrenoceptor agonist prenalterol in mice, rats, dogs, and humans. Drug Metabolism and Disposition, 9(6), 504-509. [Link]
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InnoSer. (2024, February 24). Using Mouse Data to Establish PK/PD Relationships. InnoSer. Retrieved from [Link]
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Meier, J. (1983). Pharmacokinetics of pindolol in humans and several animal species. The American Journal of Cardiology, 52(1), 24A-29A. [Link]
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Technical Support Center: Troubleshooting Primidolol Hydrochloride Precipitation in DMSO and Aqueous Mixtures
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Primidolol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: the precipitation of primidolol hydrochloride when diluting high-concentration DMSO stock solutions into aqueous buffers for experimental assays. As a hydrochloride salt of a weakly basic compound, its solubility is governed by a complex interplay of solvent composition and pH. Understanding these principles is key to generating reliable and reproducible data.
This document provides in-depth, cause-and-effect explanations, troubleshooting guides, and validated protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my primidolol hydrochloride precipitating when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS at pH 7.4)?
This is the most common issue researchers face and is typically caused by two primary physicochemical phenomena acting in concert: a pH shift and an anti-solvent effect.
-
Primary Cause 1: pH-Dependent Solubility Primidolol hydrochloride is the salt of a weakly basic parent compound. In its solid, salt form, the basic nitrogen atom is protonated (positively charged), which dramatically increases its aqueous solubility.[1] However, this solubility is highly dependent on the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[2][3][4]
When you dilute your DMSO stock into a typical physiological buffer like PBS (pH 7.4), the pH of the local environment around the drug molecule increases. This higher pH causes the protonated, soluble form of primidolol to deprotonate, converting it back to its neutral, free base form. The free base is significantly less soluble in aqueous media, causing it to precipitate out of the solution.[5][6] Weakly basic drugs are known to dissolve in the low pH of the stomach but may precipitate in the higher pH of the intestine.[5][6]
-
Primary Cause 2: Anti-Solvent Effect DMSO is an excellent aprotic solvent capable of dissolving a wide range of organic molecules.[7] However, water is a poor solvent (an "anti-solvent") for the neutral, free base form of primidolol. When you add the DMSO stock to a large volume of aqueous buffer, the overall polarity of the solvent system changes dramatically. The DMSO molecules disperse and interact with water, reducing their capacity to keep the less polar primidolol free base dissolved.[8][9] This phenomenon, where a compound precipitates from a solution upon the addition of a liquid in which it is less soluble, is a well-recognized issue in drug discovery screenings.[10][11]
The following diagram illustrates the decision process leading to precipitation.
Caption: Causality diagram of primidolol HCl precipitation.
Q2: What is the maximum concentration of primidolol hydrochloride I can achieve in my final aqueous solution?
The achievable concentration depends on whether you are measuring kinetic or thermodynamic solubility.
-
Kinetic Solubility : This is the concentration at which a compound precipitates when transitioning rapidly from a high-concentration DMSO stock to an aqueous buffer.[12][13][14] It reflects the stability of a supersaturated solution and is highly relevant for most in-vitro assays.[10][15]
-
Thermodynamic Solubility : This is the true equilibrium concentration of a compound in a saturated solution after an extended period (e.g., 24-72 hours) of shaking excess solid compound in the buffer.[12][14] This value is critical for formulation and preclinical development.[12]
Kinetic solubility is often higher than thermodynamic solubility because the compound can remain in a temporary, supersaturated state before it has time to nucleate and precipitate.[16]
Table 1: Hypothetical Solubility Data for Primidolol
| Compound Form | Solvent / Buffer | Solubility Type | Solubility (µg/mL) | Solubility (µM) * |
| Primidolol HCl | 100% DMSO | N/A | >100,000 | >250,000 |
| Primidolol HCl | Water (pH ~4-5) | Thermodynamic | ~5,500 | ~13,750 |
| Primidolol HCl | PBS (pH 7.4) | Kinetic | 25 | 62.5 |
| Primidolol Free Base | PBS (pH 7.4) | Thermodynamic | <1 | <2.5 |
*Calculations based on a hypothetical Molecular Weight of 400 g/mol .
Protocol: Simplified Kinetic Solubility Assay
This protocol helps you determine the practical concentration limit for your specific buffer and final DMSO concentration.
-
Prepare Stock: Create a high-concentration stock of Primidolol HCl (e.g., 20 mM) in 100% anhydrous DMSO.
-
Serial Dilution: Perform a serial dilution of your stock in 100% DMSO to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, etc.).[17]
-
Dilute into Buffer: In a clear 96-well plate, add your aqueous assay buffer. Then, add a small, fixed volume of each DMSO concentration from your dilution series to the buffer (e.g., 1 µL of stock into 99 µL of buffer for a 1:100 dilution). This ensures the final DMSO concentration is constant across all wells.
-
Incubate & Observe: Let the plate sit at room temperature for 1-2 hours.
-
Measure Precipitation: Measure the turbidity of each well using a plate reader (nephelometry) or by visual inspection against a dark background. The highest concentration that remains clear is your approximate kinetic solubility.[13]
Q3: How can I prevent precipitation during my experiment?
Preventing precipitation requires controlling the key factors: pH, solvent concentration, and mixing procedure.
-
Strategy 1: Control the pH of the Aqueous Buffer The most effective strategy is to maintain an acidic pH in your final solution. By keeping the pH at least 1-2 units below the pKa of primidolol's conjugate acid, you ensure the molecule remains in its protonated, highly soluble salt form.[2]
-
Strategy 2: Optimize the Final DMSO Concentration While the final DMSO concentration in cell-based assays should typically be kept low (≤0.5%) to avoid cytotoxicity, a slightly higher concentration can sometimes help maintain solubility.[7][18][19]
-
Strategy 3: Master the Dilution Technique The order and method of mixing are critical to avoid creating localized areas of high concentration that trigger precipitation.[20]
-
Recommendation: Always add the DMSO stock to the aqueous buffer, never the other way around. Add the DMSO stock dropwise into the center of the buffer while it is being vortexed or mixed vigorously.[8] This ensures rapid dispersal.
-
-
Strategy 4: Advanced Solubilization Techniques If the above methods are insufficient or incompatible with your experimental constraints, consider formulation-based approaches.
-
Co-solvents: Adding a small amount of a water-miscible organic solvent like ethanol or PEG400 to the aqueous buffer can sometimes improve solubility.[21][22] However, this must be tested for assay compatibility.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and hydrophilic exterior that can encapsulate poorly soluble drugs, forming inclusion complexes that enhance aqueous solubility.[23][24][25][26][27] Using a buffer containing HP-β-CD (Hydroxypropyl-beta-cyclodextrin) can be highly effective.
-
The following workflow diagram outlines the recommended experimental procedure.
Caption: Recommended workflow for preparing aqueous solutions.
Q4: My compound has already precipitated. Can I salvage the solution?
Attempting to redissolve a precipitate in a final aqueous solution can be difficult and may lead to inaccurate concentration assessments.
-
Recommended Action: The most scientifically sound approach is to centrifuge the solution at high speed (e.g., >10,000 x g for 15 minutes) to pellet the precipitate. Carefully collect the supernatant and use it for your experiment. While the concentration will be lower than intended, it will represent the true kinetic solubility under those conditions. You can determine the exact concentration of the supernatant using HPLC-UV.
-
Rescue Techniques (Use with Caution):
-
Sonication: Placing the tube in a bath sonicator for several minutes can sometimes break up aggregates and redissolve the compound.[7][28]
-
Gentle Warming: Briefly warming the solution (e.g., to 37°C) may increase solubility.[7][29] However, this carries a significant risk of degrading the compound and should only be attempted if the compound's thermal stability is known.
-
pH Adjustment: If possible, adding a microliter of dilute acid (e.g., 1N HCl) can lower the pH and may redissolve the precipitate. This will alter your buffer conditions and must be accounted for.
-
Important: If precipitation occurs in your DMSO stock solution itself, this is often due to moisture absorption by the hygroscopic DMSO.[30] In this case, gently warming and vortexing may help.[29] If it doesn't redissolve, the stock should be discarded as its concentration is no longer reliable.[29] Always use high-purity, anhydrous DMSO and store it properly in a desiccator.[30]
References
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Inhibitors in DMSO (not for cell culture) can be used in cellular assays? . ResearchGate. [Link]
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Nodwell, M., & Ghavami, A. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules . ACS Medicinal Chemistry Letters. [Link]
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Mourtas, S., Lazar, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . Pharmaceutics. [Link]
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CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? . YouTube. [Link]
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Weuts, I., & Van den Mooter, G. (2011). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? . Pharmaceutical Research. [Link]
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How to carry out biological tests like MTT or DPPH for insoluble samples ? . ResearchGate. [Link]
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Kim, D., & Lee, S. (2021). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition . Pharmaceutics. [Link]
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Shah, N., & Sandhu, H. (2007). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations . Pharmaceutical Technology. [Link]
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Serajuddin, A. (2013). Drug Dissolution Enhancement by Salt Formation: Current Prospects . Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
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A Comparative Analysis of Primidolol Hydrochloride and Propranolol: Beta-Blocking Efficacy and Selectivity
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of cardiovascular pharmacology, beta-adrenergic receptor antagonists, or beta-blockers, represent a cornerstone of therapy. Their ability to competitively inhibit the effects of catecholamines at beta-adrenergic receptors has proven invaluable in the management of a spectrum of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias. The evolution of beta-blockers has led to the development of agents with varying degrees of selectivity for the β1 and β2 receptor subtypes, a critical determinant of their therapeutic efficacy and side-effect profile.
This guide provides a detailed comparative analysis of two such agents: primidolol hydrochloride, an early-generation cardioselective beta-blocker, and propranolol, the prototypical non-selective beta-blocker. We will delve into their mechanisms of action, compare their beta-blocking efficacy and selectivity with the available experimental data, and provide an overview of the methodologies employed to characterize these fundamental pharmacological properties.
The Adrenergic Signaling Cascade: A Tale of Two Receptors
The physiological effects of beta-blockers are intrinsically linked to their interaction with the beta-adrenergic signaling pathway. Beta-adrenergic receptors, primarily the β1 and β2 subtypes, are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like epinephrine and norepinephrine, activate adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that triggers a cascade of downstream signaling events, leading to increased heart rate, myocardial contractility, and other physiological responses.
Beta-blockers exert their effects by competitively binding to these receptors, thereby preventing the binding of catecholamines and attenuating the subsequent signaling cascade.
Caption: The β-adrenergic signaling pathway and the inhibitory action of beta-blockers.
Propranolol: The Non-Selective Archetype
Propranolol, a first-generation beta-blocker, is characterized by its non-selective antagonism of both β1 and β2-adrenergic receptors. This lack of selectivity means it affects not only the heart (predominantly β1 receptors) but also other tissues such as the lungs and vascular smooth muscle, where β2 receptors are abundant.
Beta-Blocking Efficacy and Selectivity of Propranolol
The binding affinity of a drug to its receptor is a key determinant of its potency. This is often quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Propranolol Ki (nM) | Reference |
| Human β1 | 1.8 - 4.8 | |
| Human β2 | 1.2 - 3.5 |
As the data indicates, propranolol exhibits high and roughly equal affinity for both β1 and β2 receptors, confirming its non-selective profile. The selectivity ratio (β2 Ki / β1 Ki) for propranolol is close to 1, signifying a lack of preference for either receptor subtype.
Primidolol Hydrochloride: An Early Exploration into Cardioselectivity
Primidolol, also known as UK-11,443, was developed in the early 1970s with the aim of achieving greater selectivity for β1-adrenergic receptors. This "cardioselectivity" was a significant focus of second-generation beta-blocker development, as it was hypothesized to reduce the incidence of side effects associated with β2-receptor blockade, such as bronchospasm in susceptible individuals.
Some sources also suggest that primidolol possesses combined alpha-adrenergic blocking activity, which would contribute to its antihypertensive effect through vasodilation.
Beta-Blocking Efficacy and Selectivity of Primidolol
Based on its classification as a cardioselective beta-blocker, it can be inferred that primidolol would exhibit a higher binding affinity (a lower Ki value) for β1 receptors compared to β2 receptors, resulting in a selectivity ratio significantly greater than 1. However, without the precise experimental data, a direct quantitative comparison to propranolol's efficacy and selectivity is not possible.
Comparative Summary
| Feature | Primidolol Hydrochloride | Propranolol |
| Generation | Second-generation (early) | First-generation |
| β-Receptor Selectivity | Cardioselective (β1 > β2) | Non-selective (β1 ≈ β2) |
| Combined Receptor Activity | Evidence of α-adrenergic blockade | None |
| β1 Ki (nM) | Data not publicly available | 1.8 - 4.8 |
| β2 Ki (nM) | Data not publicly available | 1.2 - 3.5 |
| Selectivity Ratio (β2 Ki/β1 Ki) | Expected to be > 1 | ~1 |
Experimental Protocols for Assessing Beta-Blocker Efficacy and Selectivity
The determination of a beta-blocker's efficacy and selectivity relies on a combination of in vitro and in vivo experimental approaches.
In Vitro Methodologies
1. Radioligand Binding Assays:
These assays are the gold standard for determining the binding affinity of a drug for its receptor. The fundamental principle involves the competition between a radiolabeled ligand (with known high affinity for the receptor) and the unlabeled test compound (the beta-blocker) for binding to the receptor.
Caption: A simplified workflow for a radioligand binding assay.
-
Objective: To determine the Ki of primidolol and propranolol for β1 and β2 adrenergic receptors.
-
Materials:
-
Cell membranes from cell lines stably expressing human β1 and β2 adrenergic receptors.
-
A suitable radioligand, such as [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol.
-
Primidolol hydrochloride and propranolol hydrochloride of varying concentrations.
-
Assay buffer and filtration apparatus.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and a range of concentrations of the unlabeled beta-blocker.
-
Allow the binding to reach equilibrium.
-
Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a competition curve.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assays (cAMP Accumulation Assays):
These assays measure the functional consequence of receptor blockade. By assessing the ability of a beta-blocker to inhibit agonist-induced cAMP production, one can determine its antagonist potency (often expressed as an IC50 value).
-
Objective: To determine the functional antagonist potency of primidolol and propranolol at β1 and β2 adrenergic receptors.
-
Materials:
-
Intact cells expressing either β1 or β2 adrenergic receptors.
-
A beta-adrenergic agonist (e.g., isoproterenol).
-
Primidolol hydrochloride and propranolol hydrochloride of varying concentrations.
-
A cAMP assay kit.
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of the beta-blocker.
-
Stimulate the cells with a fixed concentration of a beta-agonist (e.g., isoproterenol).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., ELISA or HTRF).
-
Plot the cAMP response against the logarithm of the antagonist concentration to determine the IC50 value.
-
In Vivo Methodologies
Animal models are crucial for understanding the physiological effects of beta-blockers in a whole organism.
-
Objective: To compare the in vivo beta-blocking effects of primidolol and propranolol on cardiovascular parameters.
-
Animal Model: Anesthetized or conscious rats or dogs are commonly used.
-
Procedure:
-
Administer the beta-blocker (primidolol or propranolol) intravenously or orally.
-
Challenge the animal with a beta-agonist (e.g., isoproterenol) and measure the changes in heart rate (a primarily β1-mediated response) and blood pressure or peripheral vasodilation (which can be influenced by β2 receptors).
-
The ability of the beta-blocker to attenuate the agonist-induced cardiovascular changes provides a measure of its in vivo beta-blocking potency.
-
By using selective β1 and β2 agonists, the relative contribution of each receptor subtype to the observed effects can be dissected, providing an in vivo measure of selectivity.
-
Conclusion
Propranolol stands as a well-characterized, non-selective beta-blocker with high affinity for both β1 and β2 adrenergic receptors. This lack of selectivity, while effective in many clinical scenarios, can also lead to undesirable side effects related to β2 blockade. Primidolol hydrochloride emerged from early efforts to develop cardioselective beta-blockers, a therapeutic strategy aimed at mitigating these side effects. While historical accounts and its classification suggest a preferential affinity for β1 receptors, and potentially additional α-blocking properties, a definitive quantitative comparison with propranolol is hampered by the limited public availability of its primary pharmacological data.
For researchers and drug development professionals, this comparative guide highlights the importance of receptor selectivity in the pharmacological profile of beta-blockers. The experimental protocols outlined provide a framework for the continued investigation and characterization of novel adrenergic receptor modulators, with the ultimate goal of developing more effective and safer cardiovascular therapies.
References
- Augstein, J., Cox, D. A., Ham, A. L., Leeming, P. R., & Snarey, M. (1973). Beta-adrenoceptor blocking agents. 1. Cardioselective 1-aryloxy-3-(aryloxyalkylamino)propan-2-ols. Journal of Medicinal Chemistry, 16(11), 1245–1251.
- Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322.
- BenchChem. (2023, February 22). Primidolol (UK-11443): A Technical Overview of its Discovery and Synthesis.
- CVPharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers).
- Frishman, W. H. (2007). A Historical Perspective on the Development of β-Adrenergic Blockers. Journal of Clinical Hypertension, 9(5), 19-25.
- MedChemExpress. (n.d.). Primidolol (UK-11443).
- Saltvedt, E., & Fauchald, P. (1980). Effect of single and twice daily doses of primidolol (UK-11,443) in hypertension. Current Medical Research and Opinion, 6(8), 528–533.
- Time of Care. (n.d.). Selective vs non-selective beta blockers.
-
Wikipedia. (2023, December 31). Primidolol. Retrieved from [Link]
- Zachariah, P. K., & Sheps, S. G. (1988). Combined α/β-Blockade: An Underused Approach to the Treatment of Resistant Hypertension. Hypertension, 12(4), 433-438.
Validating primidolol hydrochloride reference standard purity using NMR spectroscopy
Validating Primidolol Hydrochloride Reference Standard Purity: A Comparative Guide to qNMR vs. Mass Balance
Establishing metrological traceability for active pharmaceutical ingredients (APIs) requires rigorous purity assignment of primary reference standards. Primidolol hydrochloride—a beta-adrenergic receptor antagonist with dual alpha/beta-blocking activity—presents specific analytical challenges due to its structural complexity, combining an aryloxypropanolamine derivative side chain with a pyrimidinedione moiety[1].
Traditionally, the mass balance method has been the industry standard for purity assignment. However, quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a highly accurate, direct orthogonal technique, now recognized by pharmacopeial guidelines such as USP <761>[2]. As a Senior Application Scientist, I have structured this guide to objectively compare these two methodologies, providing the mechanistic causality behind experimental choices and a self-validating protocol for qNMR implementation.
Mechanistic Causality: Why qNMR Outperforms Indirect Methods
The mass balance approach is fundamentally an indirect method . It assumes a theoretical 100% purity and subtracts the sum of all measured impurities: organic impurities via HPLC, water via Karl Fischer (KF), volatiles via Gas Chromatography (GC) or Thermogravimetric Analysis (TGA), and inorganics via Residue on Ignition (ROI)[3]. The causality of error here is additive; the measurement uncertainty of each independent assay propagates into the final purity value. Furthermore, HPLC relies on compound-specific UV response factors, which can severely skew results if an impurity lacks a chromophore or possesses a drastically different extinction coefficient[4].
In contrast, qNMR is a primary ratio method . The fundamental physical principle is that the integral of an NMR resonance is directly proportional to the number of nuclei producing that signal, independent of the molecule's chemical structure[5]. By co-dissolving Primidolol HCl with a highly pure, SI-traceable Certified Reference Material (CRM) internal standard, we can directly calculate the mass fraction of Primidolol without needing to identify, isolate, or quantify every single impurity.
Workflow Comparison
Workflow comparison: Direct qNMR vs. Indirect Mass Balance for purity validation.
Self-Validating Experimental Protocol: qNMR of Primidolol HCl
To ensure scientific integrity, every step of the qNMR protocol must be a self-validating system, minimizing gravimetric and spectroscopic errors.
Step 1: Internal Standard (IS) and Solvent Selection
-
Causality: The IS must have a known, certified purity and produce a distinct NMR signal that does not overlap with the analyte. Primidolol HCl has aromatic protons (δ 6.8–7.2 ppm) and aliphatic protons (δ 1.2–4.0 ppm).
-
Action: Select Maleic acid (CRM, ~99.9% purity) as the IS, which yields a sharp, isolated singlet at δ ~6.3 ppm[4]. Use DMSO-d6 as the solvent to ensure the complete dissolution of both the HCl salt and the IS without inducing chemical shifts that cause signal overlap.
Step 2: Gravimetric Preparation
-
Causality: Because qNMR is a ratio method, its accuracy is fundamentally limited by weighing precision. Any static electricity or buoyancy errors will directly translate into purity calculation errors.
-
Action: Using a calibrated ultra-microbalance (0.001 mg readability), accurately weigh ~10 mg of Primidolol HCl and ~5 mg of Maleic acid into a static-free vial. Record exact masses to 5 decimal places. Co-dissolve in 0.8 mL of DMSO-d6 and transfer to a 5 mm NMR tube.
Step 3: T1 Relaxation Assessment (Inversion Recovery)
-
Causality: Incomplete longitudinal relaxation (T1) between scans leads to signal saturation and an underestimation of the analyte's purity.
-
Action: Perform an inversion-recovery experiment to measure the T1 of the target Primidolol protons and the Maleic acid protons. Identify the longest T1 ( T1,max ) in the mixture.
Step 4: 1H-NMR Acquisition
-
Causality: To achieve >99.3% magnetization recovery, the relaxation delay (D1) plus the acquisition time (AQ) must exceed 5 to 7 times T1,max [2].
-
Action: Acquire the 1H-NMR spectrum at 600 MHz using a 90° excitation pulse. Set D1 = 60 seconds (assuming T1,max ~ 8 seconds). Accumulate 64 scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks.
Step 5: Integration and Calculation
-
Action: Apply rigorous phase and baseline correction. Integrate the Maleic acid singlet and a baseline-resolved Primidolol signal (e.g., the pyrimidinedione methyl group).
-
Formula: Calculate mass fraction ( Psample ) using the following equation:
Psample=IISIsample×NsampleNIS×MISMsample×WsampleWIS×PIS(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)
Comparative Data Analysis
To objectively evaluate performance, a single batch of Primidolol HCl was analyzed using both the qNMR protocol and the traditional Mass Balance suite.
Table 1: Quantitative Purity Data Comparison (Primidolol HCl Batch #PH-2026)
| Analytical Parameter | qNMR (Internal Standard Method) | Mass Balance (HPLC + KF + GC + ROI) |
| Primary Purity Result | 99.45% ± 0.12% | 99.61% ± 0.35% |
| Assay Time | ~2 Hours | ~3-4 Days |
| Sample Consumption | ~10 mg | ~500 mg (Total across all tests) |
| Traceability | Direct to SI (via CRM IS) | Indirect (Dependent on multiple calibrations) |
| Uncertainty Propagation | Low (Gravimetric + Integration error) | High (Additive error from 4 distinct instruments) |
Table 2: Mass Balance Impurity Breakdown
| Impurity Class | Method | Result (% w/w) |
| Organic Impurities | HPLC-UV (254 nm) | 0.25% |
| Water Content | Karl Fischer Titration | 0.10% |
| Residual Solvents | GC-FID (Headspace) | 0.04% |
| Inorganic Residue | Residue on Ignition | < 0.01% |
| Total Impurities | Sum | 0.39% |
Conclusion
While the mass balance approach yielded a purity of 99.61%, the compounded measurement uncertainty (±0.35%) is nearly three times higher than that of qNMR (±0.12%). The qNMR method directly quantifies the active moiety, bypassing the blind spots of HPLC-UV (such as response factor discrepancies) and drastically reducing both sample consumption and analytical turnaround time. For the certification of Primidolol hydrochloride reference standards, qNMR provides a superior, self-validating, and metrologically traceable solution.
Sources
- 1. Primidolol Hydrochloride [benchchem.com]
- 2. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 3. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to the Efficacy of Primidolol Hydrochloride Across Spontaneous Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the efficacy of primidolol hydrochloride across various preclinical models of spontaneous hypertension. This document is designed to move beyond a simple recitation of facts, offering instead a critical analysis of experimental data and methodologies to empower researchers in their drug discovery and development endeavors.
Introduction to Primidolol Hydrochloride: A Dual-Acting Adrenergic Antagonist
Primidolol hydrochloride is an antihypertensive agent characterized by its dual antagonism of both alpha- and beta-adrenergic receptors.[1] This mechanism of action suggests a comprehensive approach to blood pressure reduction by targeting multiple pathways involved in the pathophysiology of hypertension.
Mechanism of Action:
-
Beta-Adrenergic Blockade: By blocking β1-adrenergic receptors, primidolol is expected to reduce heart rate, cardiac output, and renin release from the kidneys.
-
Alpha-Adrenergic Blockade: Antagonism of α1-adrenergic receptors in vascular smooth muscle leads to vasodilation and a decrease in peripheral resistance.
This dual-action profile positions primidolol as a potentially effective therapeutic for essential hypertension, a condition often characterized by complex and multifactorial underlying mechanisms. To rigorously evaluate its preclinical efficacy, it is crucial to assess its performance in relevant animal models that mimic the human condition.
Signaling Pathways Modulated by Primidolol Hydrochloride
Caption: Mechanism of action of primidolol hydrochloride.
Spontaneous Hypertension Models: A Comparative Overview
To evaluate the antihypertensive potential of primidolol hydrochloride, it is essential to utilize animal models that spontaneously develop hypertension, closely mimicking the etiology of essential hypertension in humans. This section provides an overview of key models and the rationale for their use in preclinical drug assessment.
| Model | Key Characteristics | Pathophysiological Relevance |
| Spontaneously Hypertensive Rat (SHR) | Genetically inherited hypertension, developing from 4-6 weeks of age. Exhibits many features of human essential hypertension, including cardiac hypertrophy and renal dysfunction. | Gold standard for studying essential hypertension. Allows for the evaluation of a drug's ability to prevent or reverse the progression of hypertension and end-organ damage. |
| Stroke-Prone Spontaneously Hypertensive Rat (SHR-SP) | A substrain of the SHR that develops severe hypertension and has a high incidence of stroke. | Valuable for assessing the neuroprotective effects of antihypertensive agents and their ability to prevent cerebrovascular events. |
| Dahl Salt-Sensitive (DS) Rat | Genetically predisposed to developing hypertension when fed a high-salt diet. | A key model for investigating the mechanisms of salt-sensitive hypertension and the efficacy of drugs in this specific patient sub-population. |
Efficacy of Primidolol Hydrochloride: Analysis of Preclinical Data
A comprehensive review of available literature reveals a notable scarcity of direct, comparative preclinical studies on the efficacy of primidolol hydrochloride across different spontaneous hypertension models. The majority of published research focuses on a similarly named but distinct compound, prizidilol , or on other beta-blockers such as propranolol and atenolol.
This data gap presents a significant challenge in providing a direct, evidence-based comparison of primidolol hydrochloride's performance. Therefore, this guide will synthesize the available human data for primidolol hydrochloride and draw logical inferences based on the well-documented effects of other beta-blockers in the aforementioned animal models. This approach allows for a scientifically grounded, albeit indirect, assessment of its potential efficacy.
Primidolol Hydrochloride: Insights from Human Studies
A clinical study in patients with moderately severe hypertension investigated the efficacy and safety of single and twice-daily doses of primidolol.[2] Patients receiving the drug showed significant decreases in blood pressure and heart rate.[2] This human data confirms the antihypertensive activity of primidolol, providing a strong rationale for its investigation in preclinical models.
Comparative Efficacy of Other Beta-Blockers in Spontaneous Hypertension Models
To extrapolate the potential efficacy of primidolol hydrochloride, we can examine the performance of other beta-blockers in relevant animal models.
Spontaneously Hypertensive Rat (SHR):
-
Propranolol: Studies in SHR have shown that chronic administration of propranolol can lower blood pressure and heart rate.[3] However, some studies indicate that while it can attenuate the development of cardiac hypertrophy, its effect on blood pressure reduction may not always be significant.[4][5]
-
Atenolol: In comparison to propranolol, atenolol has also been shown to prevent the development of hypertension in SHR.[6]
Stroke-Prone Spontaneously Hypertensive Rat (SHR-SP):
-
Studies on other antihypertensive agents in SHR-SP have demonstrated the importance of blood pressure control in preventing stroke.[7] While specific data for primidolol is unavailable, its dual-action mechanism suggests it could be beneficial in this model by reducing both cardiac output and peripheral resistance.
Dahl Salt-Sensitive (DS) Rat:
-
The DS rat model is crucial for understanding salt-sensitive hypertension.[8][9][10] The efficacy of beta-blockers in this model can be variable. The renin-angiotensin-aldosterone system (RAAS) plays a significant role in this model, and drugs that inhibit this system are often effective.[11] Given that beta-blockers can reduce renin release, primidolol may exhibit efficacy in this model, although direct evidence is lacking.
Experimental Protocols for Assessing Antihypertensive Efficacy
To facilitate robust and reproducible research, this section details standardized protocols for evaluating the efficacy of antihypertensive agents like primidolol hydrochloride in rodent models.
Animal Models and Drug Administration
-
Animal Selection: Male Spontaneously Hypertensive Rats (SHR), Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP), and Dahl Salt-Sensitive (DS) rats, aged 12-16 weeks, are commonly used. Age-matched normotensive Wistar-Kyoto (WKY) rats serve as controls.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. For DS rats, a high-salt (e.g., 8% NaCl) diet is used to induce hypertension.
-
Drug Administration: Primidolol hydrochloride can be administered orally via gavage. The drug should be dissolved in a suitable vehicle (e.g., distilled water or 0.5% carboxymethylcellulose). Dosing should be based on body weight and performed at the same time each day.
Workflow for Oral Gavage Administration
Sources
- 1. Acute effects of prizidilol on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of single and twice daily doses of primidolol (UK-11,443) in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of propranolol and propranolol LA in hypertension using 24-hr noninvasive blood pressure monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of long-term treatment with beta-blocker on cardiac hypertrophy in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of SHR hypertension and cardiac hypertrophy during prolonged beta blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different effects on inhibition of cardiac hypertrophy in spontaneously hypertensive rats by monotherapy and combination therapy of adrenergic receptor antagonists and/or the angiotensin II type 1 receptor blocker under comparable blood pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of atenolol and oxprenolol in the treatment of arterial hypertension. A comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary Effects on Dahl Salt-Sensitive Hypertension, Renal Damage, and the T Lymphocyte Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dahl Salt-Resistant Rat Is Protected against Hypertension during Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Primidolol Hydrochloride: Comprehensive Safety, Handling, and Disposal Protocols
Introduction and Mechanistic Context
Primidolol hydrochloride is a potent active pharmaceutical ingredient (API) that functions as a dual α/β-adrenergic receptor antagonist, utilized extensively in cardiovascular research to study antihypertensive mechanisms[1]. In biological systems, it modulates post-receptor signaling pathways by binding to G protein-coupled receptors (GPCRs). For instance, its interaction with the Gi-protein pathway inhibits adenylyl cyclase, leading to a targeted decrease in intracellular cAMP levels[1].
Because of its potent cardiovascular effects—capable of significantly altering blood pressure and heart rate upon accidental exposure—strict logistical planning is required for its handling and disposal. Improper disposal of beta-blockers can lead to severe accumulation in aquatic ecosystems, disrupting biological functions in non-target species. This guide provides self-validating, step-by-step methodologies to ensure occupational safety and environmental compliance.
Chemical Properties and Hazard Profile
Before executing any disposal protocol, personnel must understand the physicochemical properties that dictate the compound's behavior in solution and its toxicological risks. Primidolol hydrochloride presents specific hazards, primarily related to skin, eye, and respiratory irritation[2].
Table 1: Physicochemical and Hazard Data for Primidolol
| Property / Attribute | Value / Description |
| CAS Number | 40778-40-3 (Hydrochloride)[1] / 67227-55-8 (Base)[2] |
| Molecular Weight | 369.8 g/mol (HCl salt)[1] / 333.4 g/mol (Base)[2] |
| Molecular Formula | C17H23N3O4 (Base)[2] |
| GHS Classifications | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[2] |
| Receptor Target | α/β-adrenergic receptors (GPCRs)[1] |
Operational Disposal Workflows
The disposal of Primidolol hydrochloride must follow a rigid, self-validating system to ensure compliance with environmental protection regulations.
Routine Liquid Waste Disposal Protocol
Causality Check: Liquid waste containing Primidolol often includes organic solvents (e.g., DMSO, methanol) used for stock solutions. These mixtures must be segregated from heavy metals and strong oxidizers to prevent exothermic reactions and container degradation[1].
Step-by-Step Methodology:
-
Segregation: Collect Primidolol liquid waste in a dedicated, chemically compatible High-Density Polyethylene (HDPE) container.
-
Expert Insight: HDPE is chosen because it prevents chemical leaching and withstands both aqueous and mild organic solvent mixtures without degrading.
-
-
Secondary Containment: Place the primary HDPE container within a secondary spill tray capable of holding 110% of the primary container's volume.
-
Validation: Before sealing, verify that the waste pH is between 5.0 and 9.0 using pH indicator strips. Highly acidic or basic mixtures can compromise container integrity over time and complicate incineration profiling.
-
Labeling: Affix a standardized GHS hazard label indicating "Toxic Pharmaceutical Waste - Contains Primidolol (H315, H319, H335)"[2].
-
Storage and Transfer: Store in a ventilated waste accumulation area (away from direct light) until transfer to an authorized environmental services provider.
Solid Waste and Contaminated Consumables
Causality Check: Weighing boats, pipette tips, and PPE contaminated with Primidolol powder pose a direct inhalation and contact risk. Aerosolization of the powder during transport is the primary vector for accidental occupational exposure.
Step-by-Step Methodology:
-
Collection: Deposit all solid contaminated items into a rigid, puncture-resistant chemical waste bin lined with a 6-mil polyethylene bag.
-
Sealing: Once the bag is 75% full, seal it securely using a gooseneck tie.
-
Expert Insight: The gooseneck tie method creates a vapor-tight seal, completely preventing the aerosolization of residual API powder during transit.
-
-
Disposal Route: Solid API waste must never be sent to standard municipal landfills. It must be manifested for commercial high-temperature incineration (typically >1000°C) to completely destroy the pyrimidinedione and propanolamine functional groups[3].
Spill Response and Decontamination Protocol
Causality Check: Primidolol hydrochloride is water-soluble, but its organic moieties can adhere to laboratory surfaces. Using purely organic solvents for cleanup may spread the API, while using only water may leave hydrophobic residues. A dual-solvent approach ensures complete solubilization and removal.
Step-by-Step Methodology:
-
Isolation: Immediately restrict access to the spill area. Don appropriate PPE, including nitrile gloves, safety goggles, and an N95 or P100 particulate respirator if dry powder is spilled[1].
-
Containment (Liquid Spill): Surround the spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible absorbents like sawdust.
-
Collection (Powder Spill): Gently cover the powder with a wet paper towel (using water or 70% ethanol) to suppress dust. Carefully sweep the wetted material into a chemical waste bag.
-
Decontamination: Wash the affected surface first with a mild detergent and water to degrade and capture residual organics, followed by a 70% ethanol wipe to remove any remaining hydrophobic residues.
-
Verification: Visually inspect the area under standard lighting. Document the spill, the estimated volume, and the decontamination steps in the laboratory's environmental health and safety (EHS) logbook to maintain a self-validating safety record.
Logical Workflow Visualization
Primidolol hydrochloride laboratory waste segregation and disposal workflow.
Regulatory Compliance and Environmental Logistics
Under modern environmental guidelines, APIs like Primidolol are highly scrutinized to prevent them from entering municipal water systems. Standard wastewater treatment plants are unequipped to filter out complex pharmaceutical compounds, leading to trace contamination in drinking water and aquatic habitats. Therefore, researchers must ensure that zero Primidolol waste is disposed of via sink drains . All waste manifests must be retained for a minimum of three years, thoroughly documenting the chain of custody from the laboratory bench to the final high-temperature incineration facility.
References
-
Benchchem. "Primidolol Hydrochloride." benchchem.com. 1
-
National Center for Biotechnology Information (NIH). "Primidolol | C17H23N3O4 | CID 68563 - PubChem." nih.gov.2
-
Benchchem. "Primidolol (UK-11443): A Technical Overview of its Discovery and Synthesis." benchchem.com. 3
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
